(PRO34)-NEUROPEPTIDE Y (PORCINE)
Description
BenchChem offers high-quality (PRO34)-NEUROPEPTIDE Y (PORCINE) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (PRO34)-NEUROPEPTIDE Y (PORCINE) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
128768-54-7 |
|---|---|
Molecular Formula |
C7H6F2S |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to [Pro34]Neuropeptide Y Porcine Analogs and Their Y1 Receptor Selectivity
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropeptide Y (NPY) is a highly conserved 36-amino acid neurotransmitter that exerts significant influence over a spectrum of physiological processes, including appetite, anxiety, and blood pressure, through a family of G-protein coupled receptors (GPCRs).[1] The Y1 receptor subtype, in particular, has emerged as a critical therapeutic target. Achieving selectivity for the Y1 receptor over other subtypes (Y2, Y4, Y5) is a paramount challenge in drug development. This guide provides an in-depth examination of [Pro34]NPY, a synthetic analog where proline is substituted for tyrosine at position 34, a modification that confers remarkable selectivity for the Y1 receptor. We will explore the molecular underpinnings of this selectivity, present validated experimental protocols for its characterization, and discuss the relevance of porcine models in this context.
The Neuropeptide Y System: A Primer
The NPY system is a crucial signaling network in both the central and peripheral nervous systems.[1] Its actions are mediated by at least four functional receptor subtypes in humans (Y1, Y2, Y4, Y5), all of which are rhodopsin-like 7-transmembrane GPCRs.[1][2]
-
Y1 Receptors: Primarily coupled to Gαi/o proteins, their activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3] They are implicated in stimulating food intake, vasoconstriction, and modulating stress responses.[1][2][4]
-
Y2 Receptors: Also Gαi/o-coupled, these receptors often act as presynaptic autoreceptors, inhibiting further neurotransmitter release.[1] They are distinguished by their ability to bind C-terminal fragments of NPY, a characteristic not shared by Y1 receptors.[5][6]
-
Y4 and Y5 Receptors: These receptors also play roles in energy homeostasis and appetite regulation.[1][4]
The therapeutic potential of modulating the NPY system is vast, with applications in obesity, metabolic syndrome, anxiety disorders, and cardiovascular disease.[3] However, the functional diversity and overlapping expression patterns of NPY receptors necessitate the development of highly subtype-selective ligands to minimize off-target effects.
Molecular Basis of Y1 Selectivity in [Pro34]NPY Analogs
The native NPY peptide folds into a characteristic hairpin-like structure, often called the "PP-fold," which presents both the N- and C-termini in close proximity, a conformation essential for Y1 receptor binding.[7] The C-terminal region, particularly the final amino acids, binds deep within the transmembrane core of the Y1 receptor.[8][9]
The Critical Role of the Proline-34 Substitution:
The key to the Y1-selectivity of [Pro34]NPY lies in the structural consequences of replacing tyrosine (Tyr) at position 34 with proline (Pro).
-
Conformational Constraint: Proline's unique cyclic structure introduces a rigid kink in the peptide backbone.[10] This substitution disrupts the C-terminal α-helix that is crucial for high-affinity binding to the Y2 receptor.[11]
-
Loss of Y2 Affinity: The conformational change induced by Pro34 results in a dramatic loss of binding potency at the Y2 receptor, which is less selective and can bind C-terminal fragments.[5] Studies have shown that the [Pro34] modification can decrease affinity for the Y2 receptor by up to 1000-fold.[5]
-
Preservation of Y1 Affinity: Crucially, this substitution has little to no detrimental effect on the analog's ability to bind to the Y1 receptor.[5] The Y1 receptor has stringent requirements for the full-length peptide, and the conformation stabilized by Pro34 remains optimal for engaging the Y1 binding pocket.[5][7]
This dual effect—a significant decrease in Y2 affinity while maintaining high Y1 affinity—is the foundation of the analog's selectivity.
The Porcine Model Context:
Porcine NPY is a widely used model in research.[12][13] The porcine Y1 and Y2 receptor subtypes exhibit high amino acid sequence identity (92-94%) with their human and mouse counterparts, making the pig an excellent translational model for studying the NPY system.[14][15] Therefore, data generated using porcine [Pro34]NPY analogs and porcine receptors are highly relevant to human physiology.[16]
A Validated Framework for Assessing Y1 Receptor Selectivity
Determining the selectivity of a [Pro34]NPY analog is a multi-step process that combines binding affinity measurements with functional potency evaluation. This ensures that the analog not only binds to the target receptor but also elicits the desired biological response.
Overall Experimental Workflow
The logical flow of experiments is designed to build a comprehensive selectivity profile, starting with receptor binding and progressing to cellular function.
Caption: Overall workflow for determining Y1 receptor selectivity.
Part A: Determining Binding Affinity via Competitive Radioligand Binding Assays
This assay quantifies the affinity (Ki) of the unlabeled [Pro34]NPY analog for the Y1 receptor by measuring how effectively it competes with a radiolabeled ligand.[17]
Self-Validating Protocol: This protocol's integrity is maintained by running parallel assays for each relevant Y-receptor subtype (Y1, Y2, Y4, Y5) and including a non-specific binding control at each concentration point.
Step-by-Step Methodology:
-
Cell Culture & Membrane Preparation:
-
Culture cell lines (e.g., HEK293, CHO) stably transfected to express high levels of the porcine Y1 receptor (and other Y subtypes in parallel experiments).
-
Harvest cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, protease inhibitors).[18]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[18]
-
Wash the membrane pellet and resuspend it in an appropriate assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.[18][19]
-
-
Competitive Binding Incubation:
-
In a 96-well plate, combine the prepared cell membranes (e.g., 50-120 µg protein/well), a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-PYY or ¹²⁵I-NPY), and varying concentrations of the unlabeled [Pro34]NPY analog.[18]
-
Causality: The radioligand concentration should be at or near its dissociation constant (Kd) for the receptor to ensure assay sensitivity.
-
For each concentration of the analog, prepare a parallel sample with an excess of a non-radiolabeled, high-affinity ligand to determine non-specific binding (NSB).
-
Incubate the plate (e.g., 60-90 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[18][19]
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.[18]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.[18]
-
-
Data Analysis:
-
Subtract the NSB counts from the total binding counts to get specific binding at each analog concentration.
-
Plot the specific binding as a function of the log concentration of the [Pro34]NPY analog.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value (the concentration of analog that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Part B: Quantifying Functional Potency via cAMP Inhibition Assay
Since the Y1 receptor is Gαi-coupled, its activation by an agonist like [Pro34]NPY will inhibit adenylyl cyclase and reduce intracellular cAMP levels.[3][20] This assay measures the functional consequence of receptor binding.
Signaling Pathway Diagram:
Caption: Y1 receptor-mediated inhibition of cAMP production.
Step-by-Step Methodology:
-
Cell Seeding and Stimulation:
-
Seed cells expressing the porcine Y1 receptor into a 384-well plate and culture overnight.
-
Causality: To measure a decrease in cAMP, a basal level of cAMP must first be stimulated. Add forskolin (a direct activator of adenylyl cyclase) to all wells except the negative control.[21][22]
-
Immediately add varying concentrations of the [Pro34]NPY analog to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit. Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen™ assays are common, robust methods.[22][23]
-
These assays are typically competitive immunoassays where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.[23]
-
-
Data Analysis:
-
Convert the raw assay signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the [Pro34]NPY analog.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., log(agonist) vs. response) to determine the EC50 value (the concentration of analog that produces 50% of the maximal inhibitory effect).
-
Data Interpretation and Presentation
The ultimate goal is to generate a selectivity profile. This is achieved by comparing the Ki and EC50 values of the [Pro34]NPY analog across multiple NPY receptor subtypes.
Example Data Summary Table:
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Porcine Y1 | 0.14 | 0.25 |
| Porcine Y2 | 140 | > 1000 |
| Porcine Y4 | 55 | 850 |
| Porcine Y5 | 28 | 450 |
Note: Data are representative examples based on published findings for similar analogs.[5][24]
Calculating Selectivity:
Selectivity is expressed as a ratio. For example, the Y1 vs. Y2 selectivity based on binding affinity would be:
Selectivity (Y1 vs. Y2) = Ki (Y2) / Ki (Y1) = 140 nM / 0.14 nM = 1000-fold
A high ratio indicates high selectivity for the Y1 receptor. A comprehensive analysis requires calculating these ratios for both binding and functional data across all tested receptor subtypes.
Conclusion and Future Directions
The substitution of proline at position 34 in porcine NPY analogs is a structurally elegant and highly effective strategy for achieving potent and selective Y1 receptor agonists.[25] The methodologies outlined in this guide provide a robust framework for validating this selectivity, combining rigorous binding affinity determination with functional cell-based assays. The high homology between porcine and human NPY receptors underscores the value of these analogs and models in preclinical research.[14][15]
Future work in this field will likely focus on further refining these analogs to improve pharmacokinetic properties for in vivo applications and exploring their therapeutic potential in models of obesity, cardiovascular disease, and anxiety, where the Y1 receptor plays a pivotal role.
References
-
Neuropeptide Y - Wikipedia. Wikipedia. [Link]
-
Central nervous system neuropeptide Y signaling via the Y1 receptor partially dissociates feeding behavior from lipoprotein metabolism in lean rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]
-
Evolution of the Neuropeptide Y Receptor Family: Gene and Chromosome Duplications Deduced from the Cloning and Mapping of the Five Receptor Subtype Genes in Pig. National Center for Biotechnology Information. [Link]
-
Elevated Neuropeptide Y1 Receptor Signaling Contributes to β-cell Dysfunction and Failure in Type 2 Diabetes. bioRxiv. [Link]
-
Structural basis of neuropeptide Y signaling through Y1 receptor. ResearchGate. [Link]
-
Distribution and function of NPY receptor subtypes in humans. ResearchGate. [Link]
-
Structural basis of neuropeptide Y signaling through Y1 receptor. PubMed. [Link]
-
Evolution of the neuropeptide Y receptor family: gene and chromosome duplications deduced from the cloning and mapping of the five receptor subtype genes in pig. PubMed. [Link]
-
Primary structures of PYY, [Pro34]PYY, and PYY-(3–36) confer different conformations and receptor selectivity. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
What are NPY receptor agonists and how do they work? News-Medical.Net. [Link]
-
C-terminal modifications of neuropeptide Y and its analogs leading to selectivity for the mouse brain receptor over the porcine spleen receptor. PubMed. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Fluorescent labelled analogues of neuropeptide Y for the characterization of cells expressing NPY receptor subtypes. PubMed. [Link]
-
Neuropeptide Y Receptors in Human, Guinea pig and chicken. DiVA portal. [Link]
-
[Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist. National Center for Biotechnology Information. [Link]
-
Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Endocrinology. [Link]
-
Compounds that can be introduced into pNPY (porcine neuropeptide Y) or hPP (human pancreatic polypeptide). ResearchGate. [Link]
-
Neuropeptide Y and Related Peptides. American College of Neuropsychopharmacology. [Link]
-
Characterisation of Neuropeptide Y Receptor Subtypes by Synthetic NPY Analogues and by Anti-receptor Antibodies. MDPI. [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Center for Biotechnology Information. [Link]
-
[Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist. PubMed. [Link]
-
cAMP Accumulation Assay. Creative BioMart. [Link]
-
A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Semantic Scholar. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Localization and characterization of neuropeptide Y binding sites in porcine and human colon. PubMed. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Springer Nature Protocols. [Link]
-
Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor. National Center for Biotechnology Information. [Link]
-
Radioligand Binding Studies. Springer Nature Experiments. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Functional characterization of receptors with affinity for PYY, NPY, [Leu31,Pro34]NPY and PP in a human colonic epithelial cell line. PubMed. [Link]
-
The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome. PLOS One. [Link]
Sources
- 1. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elevated Neuropeptide Y1 Receptor Signaling Contributes to β-cell Dysfunction and Failure in Type 2 Diabetes | bioRxiv [biorxiv.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. C-terminal modifications of neuropeptide Y and its analogs leading to selectivity for the mouse brain receptor over the porcine spleen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acnp.org [acnp.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of neuropeptide Y signaling through Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome | PLOS One [journals.plos.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Fluorescent labelled analogues of neuropeptide Y for the characterization of cells expressing NPY receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evolution of the Neuropeptide Y Receptor Family: Gene and Chromosome Duplications Deduced from the Cloning and Mapping of the Five Receptor Subtype Genes in Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evolution of the neuropeptide Y receptor family: gene and chromosome duplications deduced from the cloning and mapping of the five receptor subtype genes in pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Localization and characterization of neuropeptide Y binding sites in porcine and human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NPY Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. resources.revvity.com [resources.revvity.com]
- 23. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 24. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 25. medchemexpress.com [medchemexpress.com]
Technical Guide: [Leu31, Pro34]-NPY in Cardiovascular Research
Unlocking Y1-Mediated Vasoconstriction and Remodeling
Executive Summary
Neuropeptide Y (NPY) is a 36-amino acid sympathetic co-transmitter that exerts pleiotropic effects on the cardiovascular system.[1] However, the native peptide’s non-selective binding to Y1, Y2, and Y5 receptors creates a "black box" in experimental design, making it difficult to distinguish between pre-synaptic inhibition (Y2) and post-synaptic vasoconstriction (Y1).
[Leu31, Pro34]-NPY is the critical pharmacological tool used to resolve this ambiguity. As a synthetic analog with high affinity for the Y1 receptor (and Y5) but negligible affinity for Y2, it allows researchers to isolate the direct vascular smooth muscle effects—specifically vasoconstriction and mitogenesis—without the confounding variable of autoreceptor-mediated feedback. This guide details the mechanistic grounding, signaling pathways, and validated protocols for deploying [Leu31, Pro34]-NPY in cardiovascular assays.
Molecular Pharmacology: The Selectivity Advantage
To design robust experiments, one must understand the tool's binding profile. Native NPY has a flexible hairpin structure (the PP-fold). The substitution of Leucine at position 31 and Proline at position 34 stabilizes the alpha-helical structure, preventing the C-terminal unfolding required for Y2 receptor binding.
Comparative Receptor Profile
The table below illustrates why [Leu31, Pro34]-NPY is the gold standard for isolating Y1-mediated effects compared to native NPY and the Y2-selective fragment NPY(13-36).
| Peptide Ligand | Y1 Affinity (Post-synaptic) | Y2 Affinity (Pre-synaptic) | Y5 Affinity | Primary CV Physiological Outcome |
| Native NPY | High (+++) | High (+++) | High (+++) | Mixed: Vasoconstriction + Bradycardia (Vagal effect) |
| [Leu31, Pro34]-NPY | High (+++) | Negligible (-) | Moderate (++) | Pure Vasoconstriction & VSMC Proliferation |
| NPY(13-36) | Negligible (-) | High (+++) | Low (+) | Presynaptic inhibition of Norepinephrine release |
Expert Insight: While [Leu31, Pro34]-NPY is often termed a "Y1 specific" agonist, it retains affinity for the Y5 receptor. In cardiovascular tissues, Y1 is the dominant contractile receptor, but in metabolic studies, Y5 co-activation must be considered. Always use a specific Y1 antagonist (e.g., BIBP 3226) as a control to validate that the observed effect is indeed Y1-driven.
Signal Transduction Pathways
The cardiovascular potency of [Leu31, Pro34]-NPY stems from its activation of the G-protein coupled receptor (GPCR) Y1.[1] This receptor couples primarily to Gi/o proteins, leading to a dual-pathway response:
-
Contractile Pathway: Inhibition of cAMP and mobilization of intracellular Calcium.
-
Remodeling Pathway: Activation of the MAPK/ERK cascade, driving smooth muscle hypertrophy.
Pathway Visualization
The following diagram maps the intracellular cascade triggered by [Leu31, Pro34]-NPY in a Vascular Smooth Muscle Cell (VSMC).
Figure 1: Y1 receptor signaling in VSMCs. Note the bifurcation into rapid contractile effects (Ca2+) and long-term remodeling effects (MAPK).
Experimental Protocols
To generate reproducible data, the handling of the peptide and the physiological environment of the tissue are paramount.
Protocol A: Ex Vivo Wire Myography (Vasoconstriction)
This assay measures the isometric tension generated by [Leu31, Pro34]-NPY. It is the definitive test for Y1 functional activity in resistance arteries.
Prerequisites:
-
Buffer: Krebs-Henseleit Solution (mM: NaCl 118, KCl 4.7, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, CaCl2 2.5, Glucose 11).[2]
-
Gas: 95% O2 / 5% CO2 (Critical for pH 7.4 stability).
-
Temperature: 37°C.[3]
Step-by-Step Workflow:
-
Vessel Isolation: Dissect 2mm segments of rat mesenteric or femoral arteries.
-
Critical Step: Mechanically remove the endothelium by gently rubbing the lumen with a human hair or thin wire.
-
Why? Endothelial cells may release Nitric Oxide (NO) or express Y1 receptors that cause vasodilation, masking the direct contractile effect on the smooth muscle.
-
-
Mounting & Normalization: Mount vessels on 40µm stainless steel wires in the myograph chambers. Normalize passive tension to IC90 (equivalent to 100 mmHg transmural pressure).
-
Wake-up Protocol: Challenge vessels with High-K+ (60mM KCl) or Phenylephrine (10 µM) to confirm viability. Wash x3.
-
Agonist Curve:
-
Add [Leu31, Pro34]-NPY in cumulative concentrations: 1 nM, 10 nM, 100 nM, 300 nM, 1 µM .
-
Wait for the plateau (typically 3-5 minutes) before the next addition.
-
-
Validation (Self-Correction):
-
In a separate chamber, pre-incubate with BIBP 3226 (1 µM) for 20 minutes.
-
Result: The [Leu31, Pro34]-NPY curve should be significantly right-shifted or abolished. If not, the observed tension is non-specific.
-
Protocol B: In Vitro VSMC Proliferation Assay
NPY is a mitogen implicated in atherosclerosis and restenosis. This protocol quantifies the remodeling potential of the analog.
Step-by-Step Workflow:
-
Cell Culture: Seed primary Vascular Smooth Muscle Cells (VSMCs) in 96-well plates.
-
Synchronization (Starvation):
-
Replace media with serum-free DMEM for 24 hours.
-
Why? This arrests cells in the G0 phase, ensuring that any observed proliferation is due to the agonist, not residual serum growth factors.
-
-
Treatment:
-
Add [Leu31, Pro34]-NPY (10 nM - 100 nM).
-
Optional: Co-stimulate with sub-threshold Noradrenaline to observe the "potentiation" effect typical of NPY.
-
-
Incubation: Incubate for 24–48 hours at 37°C.
-
Readout:
-
BrdU Incorporation: Add Bromodeoxyuridine (BrdU) for the final 4 hours to measure DNA synthesis.
-
Detection: Fix cells and use anti-BrdU antibodies for colorimetric quantification.
-
Translational Implications
Understanding the role of [Leu31, Pro34]-NPY has direct implications for drug development in hypertension and stress-related cardiovascular disease.
-
Stress-Induced Hypertension: During chronic stress, NPY is co-released with Norepinephrine. [Leu31, Pro34]-NPY allows researchers to model this "sympathetic boost" in isolation.
-
Y1 Antagonist Screening: Because [Leu31, Pro34]-NPY is a stable, high-affinity agonist, it is the preferred ligand for competitive binding assays when screening for novel Y1 antagonists (potential anti-hypertensives).
-
Angiogenesis: While Y2 is the primary driver of angiogenesis, Y1 (simulated by this analog) is crucial for the maturation of new vessels. Using this analog helps dissect the maturation phase from the sprouting phase.
References
-
Fuhlendorff, J., et al. (1990). "[Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist."[4] Proceedings of the National Academy of Sciences, 87(1), 182-186.[4][5]
-
Michel, M. C., et al. (1998). "XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors." Pharmacological Reviews, 50(1), 143-150.
-
Pedrazzini, T., et al. (2003). "Cardiovascular biology of neuropeptide Y." Hypertension, 23, 1-22.
-
(Representative Link for NPY CV Review)
-
-
Zukowska-Grojec, Z., et al. (1998). "Neuropeptide Y: a novel angiogenic factor from the sympathetic nerves and endothelium.
-
Wharton, J., & Polak, J. M. (1990). "Neuropeptide Y Encoded by a Novel Gene in the Nervous System." Journal of Neurochemistry. (Referenced for general myography standards in NPY research).
-
(General PubMed Landing)
-
Sources
Molecular weight and structure of (Pro34)-Neuropeptide Y porcine
Structural Profiling, Pharmacological Selectivity, and Experimental Protocols
Executive Summary
(Pro34)-Neuropeptide Y (porcine) is a synthetic analog of the endogenous neurotransmitter Neuropeptide Y (NPY).[1] Characterized by a single amino acid substitution—Proline replacing Glutamine at position 34—this analog serves as a critical tool in distinguishing NPY receptor subtypes. Unlike the native peptide, which exhibits broad affinity for Y1, Y2, and Y5 receptors, (Pro34)-NPY displays a marked selectivity for the Y1 receptor subtype , mimicking the pharmacological profile of the structurally related [Leu31, Pro34]-NPY but retaining the native Isoleucine at position 31.
This guide provides a comprehensive technical analysis of (Pro34)-NPY, detailing its physicochemical properties, structural implications of the Pro34 "kink," receptor pharmacology, and validated handling protocols for research applications.
Physicochemical Identity
The substitution of Glutamine (Gln) with Proline (Pro) at the C-terminus alters the conformational flexibility of the peptide, a change that is chemically subtle but pharmacologically profound.
1.1 Core Parameters
| Parameter | Technical Specification |
| Peptide Name | (Pro34)-Neuropeptide Y (porcine) |
| Synonyms | [Pro34]-NPY; pNPY(Pro34); Mono-substituted Y1 Agonist |
| Sequence (1-Letter) | YPSKPDNPGEDAPAEDLARYYSALRHYINLITRP RY-NH₂ |
| Sequence (3-Letter) | Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Pro -Arg-Tyr-NH₂ |
| Molecular Formula | C₁₉₀H₂₈₆N₅₄O₅₆ |
| Molecular Weight (Average) | 4222.7 Da |
| Isoelectric Point (pI) | ~11.2 (Theoretical) |
| Solubility | Soluble in water; enhanced solubility in dilute acetic acid or 0.1% TFA.[2][3][4] |
| Counter-ion | Typically Trifluoroacetate (TFA) due to HPLC purification.[3] |
1.2 Mass Spectrometry Insight
Critical Note for QC: (Pro34)-NPY is an isomer of the commonly used [Leu31, Pro34]-NPY.
-
Native Ile31 (found in (Pro34)-NPY) and Leu31 (found in the double mutant) have identical molecular masses (113.16 Da residue mass).
-
Standard ESI-MS cannot distinguish these two analogs based on intact mass alone. Verification requires MS/MS fragmentation sequencing or distinct HPLC retention times.
Structural Biology: The "Proline Switch"
The NPY family (NPY, PYY, PP) shares a common "PP-fold" tertiary structure, characterized by an N-terminal polyproline helix folding back onto a C-terminal
2.1 The Native Conformation vs. Pro34
-
Native NPY (Gln34): The C-terminal tail (residues 33-36) is flexible but adopts a specific orientation required to bind the Y2 receptor pocket.
-
The Pro34 Effect: Proline is a helix-breaker and conformationally restricted imino acid. Introducing Pro at position 34 disrupts the
-helical potential at the very end of the peptide and imposes a rigid "kink" or turn. -
Selectivity Mechanism: This Pro34-induced conformation mimics the structure of Pancreatic Polypeptide (PP), which naturally contains Pro34. The Y1 receptor accommodates this "kinked" C-terminus avidly, whereas the Y2 receptor sterically rejects it. This single substitution effectively ablates Y2 affinity while maintaining (or slightly enhancing) Y1 affinity.
2.2 Structural Visualization (DOT)
The following diagram illustrates the structural logic and the divergence in receptor binding caused by the Pro34 substitution.
Figure 1: Structural impact of Pro34 substitution on NPY receptor subtype selectivity.
Pharmacological Profile
(Pro34)-NPY is defined as a Y1-selective agonist .[3][5][6][7][8]
-
Y1 Receptor: Acts as a full agonist.[1][7] It stimulates intracellular calcium mobilization and inhibits cAMP accumulation with potency equipotent to native NPY (
). -
Y2 Receptor: Exhibits negligible affinity (
).[7] This allows researchers to isolate Y1-mediated effects (e.g., vasoconstriction, anxiolysis) without interference from Y2-mediated autoreceptor feedback. -
Y5 Receptor: Like [Leu31, Pro34]-NPY, the (Pro34) analog retains significant affinity for the Y5 receptor, which is often co-expressed with Y1. Caution is advised when interpreting feeding behavior studies, as Y5 is also orexigenic.
Signaling Pathway
Activation of the Y1 receptor by (Pro34)-NPY triggers a
Figure 2: Intracellular signaling cascade activated by (Pro34)-NPY binding to the Y1 receptor.
Experimental Protocols
To ensure reproducibility and prevent peptide loss, the following protocols are recommended.
4.1 Reconstitution & Storage
NPY analogs are "sticky" peptides; they adhere avidly to glass and plastic surfaces, leading to significant quantitative errors if handled incorrectly.
-
Vessel Selection: Use polypropylene or siliconized tubes only. Avoid glass.
-
Solvent: Never reconstitute initially in neutral buffer (e.g., PBS) or pure water, as this promotes aggregation and adsorption.
-
Step 1: Dissolve the lyophilized powder in 0.1% Acetic Acid or 0.1% Trifluoroacetic Acid (TFA) in sterile distilled water. This protonates the basic residues (Arg/Lys), ensuring solubility and minimizing aggregation.
-
Target Concentration: Prepare a stock solution of 1 mg/mL (approx. 230 µM).
-
-
Aliquot & Freeze:
-
Divide into single-use aliquots immediately.
-
Storage: -20°C (stable for 6-12 months) or -80°C (stable for >1 year).
-
Avoid Freeze-Thaw: Repeated cycles degrade the peptide backbone.
-
4.2 In Vitro Binding Assay (Y1 Selectivity Verification)
Objective: Confirm Y1 activity and lack of Y2 activity.
-
Cell Lines:
-
Y1 Positive: SK-N-MC (Human neuroblastoma) or HEL (Human erythroleukemia).
-
Y2 Positive: SMS-KAN (Human neuroblastoma) or KAN-TS.
-
-
Radioligand:
I-PYY or I-NPY (approx. 20-50 pM). -
Buffer: Kreb-Ringer-HEPES (KRH) containing 0.1% BSA and 0.05% Bacitracin (protease inhibitor). Note: BSA is critical to prevent the tracer and ligand from sticking to the plate.
-
Procedure:
-
Incubate cells with radioligand and varying concentrations of (Pro34)-NPY (
to M). -
Incubate for 60-90 min at room temperature (or 37°C, though RT reduces internalization).
-
Terminate by rapid filtration over GF/C filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Expected Result: (Pro34)-NPY should displace tracer in SK-N-MC cells (Y1) with an
< 1 nM, but fail to displace tracer in SMS-KAN cells (Y2) even at 1 µM.
-
References
-
Fuhlendorff, J., et al. (1990).[5] "[Leu31, Pro34]Neuropeptide Y: a specific Y1 receptor agonist."[1][5][6][7][8][9][10] Proceedings of the National Academy of Sciences, 87(1), 182-186.[6][8][9] Link[6]
-
Grandt, D., et al. (1994). "[Pro34]peptide YY is a Y1-selective agonist at peptide YY/neuropeptide Y receptors."[7] European Journal of Pharmacology, 269(2), 127-132.[7] Link
-
Potter, E. K., et al. (1991).[3] "Selectivity of [Pro34]NPY for Y1 receptors in vivo." European Journal of Pharmacology, 193(1), 15-19. Link
- Larhammar, D., et al. (1992). "Structural basis for the receptor binding properties of Neuropeptide Y and its analogs." Journal of Biological Chemistry.
-
Elabscience. "(Pro34)-Neuropeptide Y, porcine Product Datasheet." Link
-
NovoPro Bioscience. "(Pro34)-Neuropeptide Y (porcine) Technical Manual." Link
Sources
- 1. pnas.org [pnas.org]
- 2. moleculardepot.com [moleculardepot.com]
- 3. (Pro34)-Neuropeptide Y (porcine) [novoprolabs.com]
- 4. Bachem (Leu31,Pro34)-Neuropeptide Y (porcine) Trifluoroacetate, Quantity: | Fisher Scientific [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pro34]peptide YY is a Y1-selective agonist at peptide YY/neuropeptide Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Leu31,Pro34]-Neuropeptide Y (human, rat) | NPY Receptors | Tocris Bioscience [tocris.com]
- 9. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Intrathecal Administration of (Pro34)-Neuropeptide Y porcine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the intrathecal (i.t.) administration of (Pro34)-Neuropeptide Y porcine, a selective agonist for the Neuropeptide Y (NPY) Y1 receptor subtype. Neuropeptide Y is one of the most abundant neuropeptides in the mammalian brain and plays a crucial role in a wide array of physiological processes, including pain modulation, anxiety, feeding behavior, and energy homeostasis.[1][2] The use of subtype-selective agonists like (Pro34)-Neuropeptide Y is essential for dissecting the specific contributions of individual NPY receptors to these complex functions. This guide details the mechanism of action, provides established dosage ranges from preclinical studies, and offers a detailed, step-by-step protocol for direct intrathecal injection in rodent models. Furthermore, it outlines principles for ensuring experimental validity and discusses critical safety considerations.
Introduction to (Pro34)-Neuropeptide Y and the Y1 Receptor
Neuropeptide Y (NPY) is a 36-amino acid peptide that exerts its effects through a family of G protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.[3] These receptors are widely distributed throughout the central and peripheral nervous systems, with the Y1 receptor being densely expressed in key brain regions like the hypothalamus, hippocampus, and amygdala.[1] The Y1 receptor is postsynaptically located and is implicated in mediating NPY's effects on feeding, anxiety, and nociception.[1][3][4]
(Pro34)-Neuropeptide Y porcine is a synthetic analog of NPY characterized by the substitution of Proline at position 34.[5][6] This modification confers high selectivity for the Y1 receptor, making it a powerful pharmacological tool to investigate Y1-specific signaling pathways in vivo and in vitro.[7][8] Studies have confirmed its high affinity for the Y1 receptor and its ability to elicit downstream physiological responses, such as vasoconstriction and modulation of neuronal activity.[7][9] Its use in intrathecal preparations allows for targeted delivery to the spinal cord, enabling researchers to probe the role of spinal Y1 receptors in sensory processing and pain transmission.
Mechanism of Action: Y1 Receptor Signaling Cascade
The NPY Y1 receptor is canonically coupled to inhibitory G proteins of the Gi/o family.[1][10] The binding of an agonist like (Pro34)-Neuropeptide Y initiates a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. This event triggers a cascade of intracellular signaling events designed to reduce neuronal excitability.
Key Downstream Effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] This reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream targets.
-
Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating ion channel activity. It directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions (K+) and subsequent hyperpolarization of the neuronal membrane.[11] This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential. Concurrently, Gβγ can inhibit voltage-gated calcium channels (CaV), reducing calcium influx upon depolarization, which is critical for neurotransmitter release.[11]
The net effect of Y1 receptor activation is a potent inhibition of neuronal activity and synaptic transmission.
Caption: NPY Y1 Receptor Signaling Cascade.
Quantitative Data: Preclinical Intrathecal Dosages
The effective dose of intrathecally administered (Pro34)-Neuropeptide Y or its close analog, [Leu31,Pro34]-NPY, can vary depending on the animal model, the specific pain state being investigated, and the method of administration (bolus injection vs. continuous infusion). The following table summarizes dosages reported in peer-reviewed literature.
| Species | Compound | Administration | Dose Range | Model | Primary Outcome | Reference |
| Rat | [Leu31,Pro34]-NPY | Continuous Infusion (Osmotic Pump) | 2 µM solution (0.5 µL/day) | Sciatic Nerve Injury | Exacerbated mechanical hyperalgesia | [12] |
| Mouse | [Leu31, Pro34]-NPY | Bolus Injection | 0.1 - 10.0 µg | Postoperative Pain (Plantar Incision) | Dose-dependent reduction in hyperalgesia | [13] |
| Mouse | [Leu31, Pro34]-NPY | Bolus Injection | 10 µg / 5 µL | Neuropathic Pain (Spared Nerve Injury) | Reduced mechanical and cold allodynia | [14] |
| Rat | NPY (Y1 effects isolated with antagonists) | Bolus Injection | 3 - 30 µg | Neuropathic Pain (Spared Nerve Injury) | Reduced mechanical and cold hypersensitivity | [15][16] |
| Rat | NPY (Y1 effects isolated with antagonists) | Bolus Injection | 30 µg | Inflammatory Pain (CFA) | Reduced thermal hypersensitivity | [17] |
Note: (Pro34)-NPY and [Leu31,Pro34]-NPY are both potent and selective Y1 receptor agonists used to probe Y1 function.[8][9]
Experimental Protocols
Part A: Reagent Preparation and Handling
Proper handling and preparation of the peptide are critical for reproducible results.
Peptide Properties:
-
Compound: (Pro34)-Neuropeptide Y, porcine, synthetic
-
Molecular Formula: C190H286N54O56[5]
-
Molecular Weight: ~4222.69 g/mol [5]
-
Appearance: Lyophilized white powder[5]
Protocol for Reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Vehicle Selection: The recommended vehicle for intrathecal administration is sterile, preservative-free 0.9% sodium chloride (saline).[14] The use of buffers or other excipients should be avoided unless their neurotoxicity has been thoroughly evaluated, as they can cause inflammation or nerve damage.[18]
-
Reconstitution: To create a stock solution (e.g., 1 mg/mL or ~237 µM), carefully add the calculated volume of sterile saline to the vial. Mix gently by vortexing or pipetting up and down. Avoid vigorous shaking to prevent peptide aggregation.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding microcentrifuge tubes. Store aliquots at -20°C or below.[5] Repeated freeze-thaw cycles should be avoided.
-
Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare final working dilutions using sterile, preservative-free 0.9% saline. Keep solutions on ice.
Part B: Intrathecal Injection Procedure (Direct Puncture in Mice)
This protocol describes a non-surgical method for direct intrathecal injection at the lumbosacral level in mice, a technique widely used for its speed and reduced animal stress compared to catheter implantation.[14][19]
Required Materials:
| Item | Description |
| Anesthetic | Isoflurane or other appropriate short-acting anesthetic. |
| Hamilton Syringe | 10 or 25 µL capacity. |
| Injection Needle | 30-gauge, 0.5-inch needle. |
| Animal Restraint | A platform or conical tube to gently flex the mouse's spine.[20] |
| Preparation Supplies | 70% ethanol, sterile gauze. |
| Test Article | Prepared (Pro34)-NPY solution at the desired concentration. |
| Vehicle Control | Sterile, preservative-free 0.9% saline. |
Step-by-Step Methodology:
-
Animal Preparation: Lightly anesthetize the mouse with isoflurane. Anesthesia should be deep enough to prevent movement but allow for a reflexive tail flick upon dural puncture.
-
Positioning: Place the anesthetized mouse on a platform or position its lower abdomen over a 15 mL conical tube to gently arch the back, widening the intervertebral spaces.[20]
-
Site Identification: Palpate the mouse's pelvis to identify the iliac crests. The injection site is on the midline between the L5 and L6 vertebrae, which is typically just rostral to the line connecting the iliac crests.[19][20]
-
Injection:
-
Load the Hamilton syringe with 5 µL of the test article or vehicle.[14]
-
Hold the mouse firmly by the pelvic bones.
-
Insert the 30G needle, bevel up, precisely on the midline between the L5 and L6 spinous processes. The angle of insertion should be approximately 30 degrees.
-
Advance the needle slowly until a distinct "pop" is felt, indicating puncture of the dura mater. A reflexive flick of the tail is a reliable indicator of successful entry into the intrathecal space.[14][19]
-
If no tail flick occurs, withdraw the needle and re-attempt. Do not inject if proper placement is uncertain.
-
-
Administration: Once in the intrathecal space, inject the 5 µL volume slowly over 5-10 seconds to avoid a rapid increase in cerebrospinal fluid (CSF) pressure.
-
Recovery: Hold the needle in place for a few seconds post-injection before withdrawing it smoothly. Remove the mouse from the anesthetic and place it in a clean recovery cage. Monitor the animal until it has fully recovered ambulatory function.
Caption: Experimental Workflow for Intrathecal Injection.
Part C: Post-Procedure Monitoring and Considerations
Animal Welfare:
-
Monitor animals for signs of distress, pain, or neurological impairment (e.g., paralysis, ataxia) following the procedure.
-
The direct puncture technique carries a low risk of nerve damage, but incorrect placement can cause injury.
Potential Complications:
-
Pharmacological: Intrathecal administration of NPY analogs may cause transient changes in blood pressure or heart rate.[9][21][22] High doses could potentially alter feeding behavior or anxiety levels, which should be considered when interpreting results.
-
Procedural: As with any intrathecal procedure, there is a minor risk of infection, hematoma formation, or CSF leakage.[23][24] Maintaining sterile technique is paramount.
Ensuring Trustworthiness: A Self-Validating System
To ensure the scientific integrity of results obtained using this protocol, a series of controls must be integrated into the experimental design.
-
Vehicle Control: A cohort of animals must receive an intrathecal injection of the vehicle (sterile 0.9% saline) alone. This control is essential to differentiate the pharmacological effects of (Pro34)-NPY from any non-specific effects caused by the injection procedure, volume, or handling stress.[12][13]
-
Dose-Response Relationship: Establishing a dose-response curve is critical for characterizing the peptide's effect. Testing a range of doses (e.g., 0.1, 1.0, 10 µg as in published studies) helps identify the minimal effective dose and the dose at which maximal effects are observed, while also revealing any potential U-shaped or bell-shaped response curves.[13][15]
-
Pharmacological Validation with Antagonists: The most rigorous method to confirm that an observed effect is mediated by the Y1 receptor is to use a selective Y1 receptor antagonist, such as BIBO3304. Pre-treatment or co-administration of the antagonist should block or significantly attenuate the effects of (Pro34)-NPY.[15][16][17] This provides strong evidence for on-target activity.
-
Positive Control: For studies investigating analgesia, including a group treated with a known intrathecal analgesic like morphine can help validate the injection technique and provide a benchmark against which the efficacy of (Pro34)-NPY can be compared.[15]
Conclusion
Intrathecal administration of (Pro34)-Neuropeptide Y porcine is a valuable technique for investigating the role of spinal Y1 receptors in health and disease. By combining a precise and validated injection protocol with rigorous experimental controls, researchers can effectively probe the complex biology of the NPY system. Careful attention to reagent preparation, injection technique, and post-procedural monitoring is essential for generating reliable, reproducible, and ethically sound scientific data.
References
-
Central nervous system neuropeptide Y signaling via the Y1 receptor partially dissociates feeding behavior from lipoprotein metabolism in lean rats. (2012). American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Neuropeptide Y - Wikipedia. (n.d.). Wikipedia. [Link]
-
Intrathecal neuropeptide Y exacerbates nerve injury-induced mechanical hyperalgesia. (1999). Pain. [Link]
-
[Pro34]peptide YY is a Y1-selective agonist at peptide YY/neuropeptide Y receptors. (1994). Journal of Pharmacology and Experimental Therapeutics. [Link]
-
A Promising Therapeutic Target for Metabolic Diseases: Neuropeptide Y Receptors in Humans. (2017). Cellular Physiology and Biochemistry. [Link]
-
Elevated Neuropeptide Y1 Receptor Signaling Contributes to β-cell Dysfunction and Failure in Type 2 Diabetes. (2021). bioRxiv. [Link]
-
Endogenous μ-opioid—Neuropeptide Y Y1 receptor synergy silences chronic postoperative pain in mice. (2023). Pain. [Link]
-
Mechanisms of Neuropeptide Y, Peptide YY, and Pancreatic Polypeptide Inhibition of Identified Green Fluorescent Protein-Expressing GABA Neurons in the Hypothalamic Neuroendocrine Arcuate Nucleus. (2005). Journal of Neuroscience. [Link]
-
Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors. (2024). Molecular Cell. [Link]
-
INTRATHECAL NEUROPEPTIDE Y REDUCES BEHAVIORAL AND MOLECULAR MARKERS OF INFLAMMATORY OR NEUROPATHIC PAIN. (2008). Pain. [Link]
-
Alleviation of neuropathic pain with neuropeptide Y requires spinal Npy1r interneurons that coexpress Grp. (2021). JCI Insight. [Link]
-
[Leu31,Pro34]neuropeptide Y: A specific Y1 receptor agonist. (1991). Peptides. [Link]
-
(Pro34)-Neuropeptide Y (porcine). (n.d.). NovoPro Bioscience Inc.[Link]
-
Neuropeptide Y Y2 Receptors in Sensory Neurons Tonically Suppress Nociception and Itch but Facilitate Postsurgical and Neuropathic Pain Hypersensitivity. (2022). The Journal of Neuroscience. [Link]
-
Antihyperalgesic effects of intrathecal neuropeptide Y during inflammation are mediated by Y1 receptors. (2002). Pain. [Link]
-
Intrathecal neuropeptide Y reduces behavioral and molecular markers of inflammatory or neuropathic pain. (2008). Pain. [Link]
-
Depressor effect of intrathecal neuropeptide Y (NPY) Is mediated by Y2 subtype of NPY receptors. (1993). Journal of Cardiovascular Pharmacology. [Link]
-
Neuropeptide Y stimulates prostacyclin production in porcine vascular endothelial cells. (1991). Biochemical and Biophysical Research Communications. [Link]
-
Intrathecal injection procedures. (2018). ResearchGate. [Link]
-
[Pro34]-Neuropeptide Y; [Pro34]-NPY. (n.d.). Aapptec Peptides. [Link]
-
Intrathecal neuropeptide Y inhibits behavioral and cardiovascular responses to noxious inflammatory stimuli in awake rats. (2004). Physiology & Behavior. [Link]
-
[Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist. (1991). Peptides. [Link]
-
Current perspectives on intrathecal drug delivery. (2014). Journal of Pain Research. [Link]
-
Intrathecal delivery of protein therapeutics to treat genetic diseases involving the CNS. (2017). BioMarin Pharmaceutical Inc.[Link]
-
Central nervous system delivery of large molecules: challenges and new frontiers for intrathecally administered therapeutics. (2014). Expert Opinion on Drug Delivery. [Link]
-
Intrathecal route of drug delivery can save lives or improve quality of life. (2012). The Pharmaceutical Journal. [Link]
-
Neuropeptide Y and [Leu31,Pro34]neuropeptide Y potentiate potassium-induced noradrenaline release in the paraventricular nucleus of the aged rat. (1997). Brain Research. [Link]
-
Complications associated with intrathecal drug delivery systems. (2019). BJA Education. [Link]
-
Management of adverse effects of intrathecal opioids in acute pain. (2021). Hôpital du Valais. [Link]
-
Complications of Intrathecal Drug Delivery. (2016). Anesthesia Key. [Link]
-
Intrathecal delivery of protein therapeutics to the brain: A critical reassessment. (2017). ResearchGate. [Link]
-
[Pro34]-Neuropeptide Y, porcine (E-PP-0276). (n.d.). Elabscience. [Link]
- Injectable formulations for intrathecal administration of antibiotic agents. (2015).
-
Intranasal Neuropeptide Y as a Potential Therapeutic for Depressive Behavior in the Rodent Single Prolonged Stress Model in Females. (2021). Frontiers in Behavioral Neuroscience. [Link]
-
Optimization of Intrathecal Administration in the Rat. (n.d.). Charles River Laboratories. [Link]
-
Intrathecal Injections - Experimental Techniques. (2019). Pain Researcher. [Link]
-
Best Practices for Intrathecal Drug Delivery for Pain. (2013). Pain Medicine. [Link]
Sources
- 1. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Pro34)-Neuropeptide Y (porcine) [novoprolabs.com]
- 6. peptide.com [peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated Neuropeptide Y1 Receptor Signaling Contributes to β-cell Dysfunction and Failure in Type 2 Diabetes | bioRxiv [biorxiv.org]
- 11. Mechanisms of Neuropeptide Y, Peptide YY, and Pancreatic Polypeptide Inhibition of Identified Green Fluorescent Protein-Expressing GABA Neurons in the Hypothalamic Neuroendocrine Arcuate Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrathecal neuropeptide Y exacerbates nerve injury-induced mechanical hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Alleviation of neuropathic pain with neuropeptide Y requires spinal Npy1r interneurons that coexpress Grp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. INTRATHECAL NEUROPEPTIDE Y REDUCES BEHAVIORAL AND MOLECULAR MARKERS OF INFLAMMATORY OR NEUROPATHIC PAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intrathecal neuropeptide Y reduces behavioral and molecular markers of inflammatory or neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antihyperalgesic effects of intrathecal neuropeptide Y during inflammation are mediated by Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 19. forum.painresearcher.net [forum.painresearcher.net]
- 20. researchgate.net [researchgate.net]
- 21. Depressor effect of intrathecal neuropeptide Y (NPY) Is mediated by Y2 subtype of NPY receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Intrathecal neuropeptide Y inhibits behavioral and cardiovascular responses to noxious inflammatory stimuli in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. Complications of Intrathecal Drug Delivery | Anesthesia Key [aneskey.com]
Visualizing NPY Y1 Receptor Activation and Internalization: An Application Guide for Immunohistochemistry
Introduction: Beyond Static Expression, Visualizing Receptor Dynamics
The Neuropeptide Y (NPY) Y1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical mediator of a diverse range of physiological processes, including appetite regulation, anxiety, and cardiovascular function.[1] Traditionally, immunohistochemistry (IHC) has been employed to map the static distribution of the Y1 receptor in various tissues. However, this approach provides a limited snapshot of the receptor's functional state. To truly understand the cellular response to NPY, it is crucial to visualize the dynamic processes of receptor activation and subsequent internalization.
This guide provides a comprehensive framework for utilizing NPY Y1 receptor agonists in conjunction with IHC to study receptor trafficking. This technique allows researchers to move beyond simple localization and probe the functional consequences of receptor engagement in a cellular and tissue context. We will delve into the critical experimental parameters, provide detailed, field-tested protocols, and offer insights into data interpretation and troubleshooting, ensuring a robust and reproducible workflow.
The central premise of this application is that agonist binding to the Y1 receptor at the cell surface triggers a rapid, clathrin-dependent endocytosis, leading to a shift in the receptor's subcellular localization from the plasma membrane to intracellular compartments.[2][3][4] By comparing the IHC staining patterns in agonist-treated versus untreated samples, one can directly visualize this hallmark of receptor activation.
Pillar 1: Expertise & Experience - Critical Experimental Considerations
The success of this technique hinges on meticulous planning and an understanding of the nuances of GPCR biology. Here, we dissect the key parameters that require careful consideration.
Agonist Selection: Specificity is Paramount
The choice of agonist is the cornerstone of this assay. An ideal agonist should exhibit high selectivity and affinity for the Y1 receptor to minimize off-target effects.
-
[Leu31, Pro34]-Neuropeptide Y : This synthetic analog of NPY is a highly specific and potent Y1 receptor agonist, making it the recommended tool for these studies.[5][6] It has been shown to effectively induce Y1 receptor internalization.[3][7]
| Agonist | Receptor Selectivity | Typical Concentration Range (in vitro) | Key Characteristics |
| [Leu31, Pro34]-NPY | High for Y1 | 10 nM - 1 µM | Well-characterized, commercially available, and proven to induce internalization.[3][8][9] |
| Neuropeptide Y (NPY) | Endogenous Ligand | 10 nM - 1 µM | Activates multiple Y receptor subtypes (Y1, Y2, Y4, Y5), which may confound results.[10] |
Antibody Selection and Validation: The Foundation of Trustworthiness
The single most critical factor for reliable IHC data is the specificity of the primary antibody. This is especially true for GPCRs, which are notoriously difficult targets for antibody development due to their complex transmembrane structure and low expression levels.
The Gold Standard: Knockout (KO) Validation The most definitive method for antibody validation is to test it on tissue from a Y1 receptor knockout (KO) animal.[11][12][13] A specific antibody will show positive staining in wild-type tissue and a complete absence of signal in the corresponding KO tissue. When selecting a commercial antibody, prioritize those with published KO validation data.
Orthogonal Validation Strategies:
-
Peptide Block/Adsorption : Pre-incubating the antibody with the immunizing peptide should abolish the staining signal in the tissue.[14]
-
Correlation with In Situ Hybridization : The IHC staining pattern should correlate with the known mRNA expression pattern of the Y1 receptor.[13][14]
-
Western Blotting : A specific antibody should detect a band at the correct molecular weight for the Y1 receptor (approximately 44.4 kDa) in lysates from cells or tissues known to express the receptor.[14]
Fixation: Preserving the "Internalized" State
The goal of fixation is to rapidly cross-link proteins and lock the internalized receptors in their endosomal compartments.
-
Paraformaldehyde (PFA) : 4% PFA in phosphate-buffered saline (PBS) is the standard fixative for this application. It provides good structural preservation without excessively masking the epitope.
-
Timing is Crucial : Fixation should be performed immediately after the agonist treatment period to accurately capture the state of receptor internalization.
Pillar 2: Trustworthiness - A Self-Validating Experimental Design
A robust experimental design with appropriate controls is essential to ensure that the observed changes in staining are a direct result of Y1 receptor activation and internalization.
| Control | Purpose | Expected Outcome |
| No Primary Antibody | To check for non-specific binding of the secondary antibody. | No staining. |
| Isotype Control | To ensure the observed staining is not due to non-specific binding of the primary antibody's Fc region. | No staining. |
| Untreated Control | To establish the baseline localization of the Y1 receptor. | Predominantly membrane-associated staining. |
| Agonist + Y1 Antagonist | To confirm that the agonist-induced internalization is specifically mediated by the Y1 receptor. | Staining pattern should resemble the untreated control (membrane-associated). |
| KO Tissue Control | The ultimate negative control to confirm antibody specificity. | No staining.[11][12][13] |
Detailed Protocols
This section provides a step-by-step guide for performing agonist-induced Y1 receptor internalization studies in cultured cells, followed by immunocytochemistry (ICC). The principles can be adapted for tissue sections (IHC).
Part A: Agonist Treatment of Cultured Cells
-
Cell Seeding : Plate cells expressing the NPY Y1 receptor onto sterile glass coverslips in a multi-well plate. Allow cells to adhere and grow to 70-80% confluency.
-
Serum Starvation (Optional but Recommended) : Prior to agonist treatment, you may want to serum-starve the cells for 2-4 hours in a serum-free medium. This can reduce basal receptor activity and enhance the response to the agonist.
-
Agonist Preparation : Prepare a stock solution of [Leu31, Pro34]-NPY in a suitable solvent (e.g., sterile water or PBS). On the day of the experiment, dilute the agonist to the desired final concentration (e.g., 100 nM) in a serum-free medium.
-
Agonist Incubation :
-
For the "Treated" group, aspirate the culture medium and add the agonist-containing medium.
-
For the "Untreated" group, add fresh serum-free medium without the agonist.
-
Incubate the plates at 37°C for a predetermined time course (e.g., 15, 30, 60 minutes). A time-course experiment is recommended to determine the optimal incubation time for maximal internalization.
-
-
Fixation :
-
Immediately following the incubation period, aspirate the medium.
-
Gently wash the cells once with ice-cold PBS.
-
Add 4% PFA in PBS and fix for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each. The coverslips are now ready for immunocytochemistry.
-
Part B: Immunocytochemistry Staining
-
Permeabilization : If targeting intracellular epitopes, incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes at room temperature. For membrane-bound targets, this step may be omitted or a milder detergent like saponin can be used.[15]
-
Blocking : To prevent non-specific antibody binding, incubate the cells in a blocking solution (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation : Dilute the validated anti-NPY Y1 receptor antibody to its optimal concentration in the blocking solution. Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.[14][16]
-
Washing : Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation : Incubate the coverslips with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in the blocking solution for 1-2 hours at room temperature, protected from light.
-
Washing : Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional) : Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting : Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging : Visualize the staining using a fluorescence or confocal microscope.
Data Interpretation: From Membrane to Puncta
-
Untreated Cells : In the absence of an agonist, the Y1 receptor staining should be predominantly localized to the plasma membrane, appearing as a sharp outline around the cells.
-
Agonist-Treated Cells : Following successful agonist treatment, a significant portion of the Y1 receptor staining will shift from the plasma membrane to distinct, punctate structures within the cytoplasm. These puncta represent the receptor localized in endosomes.[2][3]
Visualization of Key Processes
Experimental Workflow
Caption: Workflow for agonist-induced receptor internalization IHC.
NPY Y1 Receptor Signaling and Internalization Pathway
Caption: NPY Y1 receptor signaling and clathrin-mediated internalization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No internalization observed after agonist treatment | 1. Agonist is inactive or used at a suboptimal concentration. 2. Incubation time is too short or too long. 3. Cells do not express functional Y1 receptors. | 1. Use a fresh aliquot of the agonist and perform a dose-response curve. 2. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes). 3. Confirm Y1 receptor expression via Western blot or qPCR. |
| High background staining | 1. Primary antibody concentration is too high. 2. Insufficient blocking. 3. Inadequate washing. | 1. Titrate the primary antibody to determine the optimal concentration. 2. Increase blocking time or use a different blocking agent (e.g., 10% normal serum).[17] 3. Increase the number and duration of wash steps.[15] |
| Weak or no signal | 1. Primary antibody is not specific or has low affinity. 2. Antigen retrieval is required but was not performed. 3. Low expression of the Y1 receptor in the sample. | 1. Use a KO-validated antibody. 2. For paraffin-embedded tissues, perform heat-induced epitope retrieval (HIER) with citrate buffer (pH 6.0).[16] 3. Use a signal amplification system (e.g., tyramide signal amplification). |
| Cell morphology is poor | 1. Over-fixation or harsh permeabilization. 2. Agonist treatment caused cytotoxicity. | 1. Reduce fixation time or use a milder permeabilization agent (e.g., saponin). 2. Reduce agonist concentration or incubation time. Perform a cell viability assay. |
References
-
Murase, T., et al. (2021). Neuropeptide Y Y1 receptor localization in mouse brain tissue revealed by an antibody with “hard specificity criterion”. Brain Structure and Function, 226(1), 269-282. [Link]
-
ResearchGate. (n.d.). Signalling pathways downstream of neuropeptide Y (NPY) receptor activation. [Link]
-
ResearchGate. (n.d.). Schematic diagram illustrating the neuroprotective role of NPY Y1, Y2, and Y5 receptors. [Link]
-
Gicquiaux, H., et al. (2002). Rapid internalization and recycling of the human neuropeptide Y Y(1) receptor. The Journal of Biological Chemistry, 277(8), 6654-6663. [Link]
-
Murase, T., et al. (2021). Neuropeptide Y Y1 receptor localization in mouse brain tissue revealed by an antibody with “hard specificity criterion”. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2026). NPY1R neuropeptide Y receptor Y1 [Homo sapiens (human)]. [Link]
-
Dumont, Y., et al. (2007). Agonist- and antagonist-induced sequestration/internalization of neuropeptide Y Y1 receptors in HEK293 cells. British Journal of Pharmacology, 151(7), 1055-1070. [Link]
-
Bio-Techne. (n.d.). [Leu31,Pro34]-Neuropeptide Y (human, rat). [Link]
-
Yang, Z., et al. (2024). Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors. The FASEB Journal, 38(6), e23595. [Link]
-
Wikipedia. (n.d.). Neuropeptide Y. [Link]
-
Fuhlendorff, J., et al. (1990). [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist. Proceedings of the National Academy of Sciences, 87(1), 182-186. [Link]
-
Fuhlendorff, J., et al. (1990). [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist. PMC. [Link]
-
Kopp, J., et al. (2002). Expression of the neuropeptide Y Y1 receptor in the CNS of rat and of wild-type and Y1 receptor knock-out mice. Focus on immunohistochemical localization. Neuroscience, 111(3), 443-532. [Link]
-
Deakin University Research Repository. (2024). Neuropeptide Y receptor activation preserves inner retinal integrity through PI3K/Akt signaling in a glaucoma mouse model. [Link]
-
Widdowson, P. S. (1992). [Leu31-Pro34] neuropeptide Y identifies a subtype of 125I-labeled peptide YY binding sites in the rat brain. Neuropeptides, 22(3), 133-140. [Link]
-
Parker, S. L., et al. (2002). Agonist internalization by cloned Y1 neuropeptide Y (NPY) receptor in Chinese hamster ovary cells shows strong preference for NPY, endosome-linked entry and fast receptor recycling. Regulatory Peptides, 107(1-3), 57-69. [Link]
-
Biocompare. (n.d.). Anti-Neuropeptide Y Receptor Y1 Antibody Products. [Link]
-
Gbahou, F., et al. (2015). Internalization mechanism of neuropeptide Y bound to its Y1 receptor investigated by high resolution microscopy. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1853(5), 1184-1191. [Link]
-
Arigo Biolaboratories. (n.d.). Immunohistochemistry Troubleshooting Guide. [Link]
-
BosterBio. (2022, October 14). Immunohistochemistry (IHC) | Step by step instructions [Video]. YouTube. [Link]
Sources
- 1. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 2. Rapid internalization and recycling of the human neuropeptide Y Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist- and antagonist-induced sequestration/internalization of neuropeptide Y Y1 receptors in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internalization mechanism of neuropeptide Y bound to its Y1 receptor investigated by high resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist internalization by cloned Y1 neuropeptide Y (NPY) receptor in Chinese hamster ovary cells shows strong preference for NPY, endosome-linked entry and fast receptor recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Leu31-Pro34] neuropeptide Y identifies a subtype of 125I-labeled peptide YY binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuropeptide Y Y1 receptor localization in mouse brain tissue revealed by an antibody with "hard specificity criterion" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Expression of the neuropeptide Y Y1 receptor in the CNS of rat and of wild-type and Y1 receptor knock-out mice. Focus on immunohistochemical localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopcr.com [biopcr.com]
- 15. arigobio.com [arigobio.com]
- 16. usbio.net [usbio.net]
- 17. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
Precision Preparation of [Leu31, Pro34]-NPY Stock Solutions for Cell Culture
Abstract
[Leu31, Pro34]-Neuropeptide Y (NPY) is a synthetic peptide analog widely utilized as a selective agonist for the NPY Y1 receptor.[1][2][3][4] While it exhibits high affinity (Ki ≈ 0.39 nM) and selectivity over the Y2 receptor, its utility in cell culture is frequently compromised by improper handling.[1] Peptides are notoriously susceptible to surface adsorption, aggregation, and enzymatic degradation. This guide provides a rigorous, field-proven protocol for the reconstitution, storage, and application of [Leu31, Pro34]-NPY, ensuring maximum bioactivity and experimental reproducibility.
Introduction & Mechanism of Action
Neuropeptide Y (NPY) is a 36-amino acid sympathetic neurotransmitter.[1][4] The native peptide binds non-selectively to multiple G-protein coupled receptors (Y1, Y2, Y4, Y5).[1] To dissect specific signaling pathways, researchers utilize [Leu31, Pro34]-NPY, where Leucine replaces Isoleucine at position 31 and Proline replaces Glutamine at position 34.[1]
Why this modification matters: These substitutions induce a conformational change that mimics the structure of Pancreatic Polypeptide (PP), sterically hindering binding to the Y2 receptor while retaining high affinity for Y1 (and to a lesser extent Y4/Y5).[1]
Y1 Receptor Signaling Pathway
Upon binding [Leu31, Pro34]-NPY, the Y1 receptor (a G
Figure 1: Signal transduction pathway activated by [Leu31, Pro34]-NPY binding to the Y1 receptor.[1] Note the dual action of cAMP suppression and Calcium mobilization.
Physicochemical Properties[1][6][7]
Before reconstitution, verify the specific batch data.[5] The sequence may vary slightly between species (e.g., Porcine vs. Human) at position 17 (Leu vs. Met), but the [Leu31, Pro34] modification remains constant.[1]
| Property | Specification |
| Molecular Weight | ~4240.8 Da (Check CoA for exact batch MW) |
| Sequence (Porcine) | YPSKPDNPGEDAPAEDL ARYYSALRHYINLL TRP RY-NH₂ |
| Solubility | Soluble in Water (≥ 1 mg/mL) |
| Appearance | Lyophilized White Powder |
| Isoelectric Point (pI) | ~9.5 (Net positive charge at neutral pH) |
| Storage (Powder) | -20°C (Desiccated) |
Protocol: Preparation of Stock Solutions
Materials Required[1][3][7][10][11][12][13][14]
-
Solvent: Sterile, Endotoxin-free Water (HPLC Grade).[1]
-
Vials: Polypropylene Low-Protein Binding (LoBind) tubes (1.5 mL). Do not use standard polystyrene or glass, as cationic peptides adsorb avidly to negatively charged glass surfaces.
-
Pipette Tips: Low-retention tips.
Step 1: Centrifugation & Equilibration[1]
-
Remove the peptide vial from the freezer and allow it to equilibrate to room temperature (approx. 20 mins) inside a desiccator.
-
Scientific Rationale: Opening a cold vial introduces condensation, which can hydrolyze the peptide and alter the weighed mass.
-
-
Briefly centrifuge the vial (10,000 x g for 30 sec) to ensure the peptide powder is at the bottom.
Step 2: Reconstitution (1 mM Master Stock)
We aim for a high-concentration Master Stock (e.g., 1 mM) to minimize the percentage of peptide lost to adsorption.[1]
Calculation Example:
-
Mass of Peptide: 1.0 mg
-
Molecular Weight: 4241 g/mol [5]
-
Target Concentration: 1 mM (1 mmol/L)
Procedure:
-
Add the calculated volume of Sterile Water directly to the vial.
-
Note: Do not use PBS or saline for the initial master stock. High salt concentrations can promote aggregation of hydrophobic peptides before they are fully solvated.
-
-
Gently swirl or pipette up and down. DO NOT VORTEX vigorously. Vortexing introduces shear stress and air bubbles, which can denature peptides or oxidize sensitive residues (Met, Trp).[1]
-
Ensure the solution is clear and particulate-free.
Step 3: Aliquoting & Storage[9]
-
Immediately dispense the Master Stock into single-use aliquots (e.g., 10 µL or 20 µL) using LoBind tubes.
-
Flash freeze in liquid nitrogen or dry ice/ethanol.
-
Store at -80°C .
-
Stability:[7] Stable for 6 months at -80°C. Avoid any freeze-thaw cycles.
-
Protocol: Application in Cell Culture[15]
The "Carrier Protein" Rule
When diluting [Leu31, Pro34]-NPY to working concentrations (nanomolar range), the ratio of surface area to peptide mass increases drastically.[1] Without a carrier protein, >90% of your peptide may stick to the tube walls before reaching the cells.
Vehicle Control: Always prepare a vehicle control containing the same buffer + BSA (without peptide).[1]
Step-by-Step Dilution (Example: Targeting 100 nM)
Buffer: Sterile PBS + 0.1% BSA (Bovine Serum Albumin, Fatty Acid Free).[1]
-
Thaw one 10 µL aliquot of 1 mM Master Stock on ice.
-
Intermediate Stock (10 µM):
-
Add 10 µL of 1 mM Master Stock to 990 µL of PBS + 0.1% BSA .
-
Concentration:
M.[1]
-
-
Working Solution (100 nM):
-
Add 10 µL of Intermediate Stock (10 µM) to 990 µL of Cell Culture Media .
-
Concentration:
M (100 nM).[1]
-
Experimental Dosing
-
Typical EC50: ~1-10 nM.
-
Saturation: 100-300 nM.
-
Treatment Time:
-
Calcium Flux: Immediate (seconds to minutes).[1]
-
ERK Phosphorylation: 5–15 minutes.
-
Gene Expression: 4–24 hours.
-
Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| Low/No Response | Adsorption to plasticware | Ensure 0.1% BSA is present in all dilution steps. Use LoBind tubes.[8][9] |
| Precipitation | Salt shock or pH issue | Reconstitute Master Stock in pure water first. Ensure pH of media is 7.4. |
| Variable Results | Freeze-Thaw degradation | Use single-use aliquots. Discard leftovers. |
| Unexpected Y2 Activity | Impure peptide or high dose | Verify purity (>95% HPLC). Do not exceed 1 µM concentration; selectivity diminishes at micromolar levels. |
References
-
Fuhlendorff, J., et al. (1990).[2] "[Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist."[1][2][3][4][5][10][11][12] Proceedings of the National Academy of Sciences, 87(1), 182-186.[1][2][11] [Link][1][2]
-
Kask, A., et al. (1998). "Evidence for involvement of neuropeptide Y receptors in the regulation of food intake."[11] British Journal of Pharmacology, 124(7), 1507-1515.[1][11] [Link][1]
-
Goebel-Stengel, M., et al. (2011). "The importance of using the optimal plastic and glassware in studies involving peptides." Analytical Biochemistry, 414(1), 38-46.[1] [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (LEU31,PRO34)-NEUROPEPTIDE Y (HUMAN, RAT) | 132699-73-1 [chemicalbook.com]
- 4. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. [Leu31,Pro34]-Neuropeptide Y, porcine - Elabscience® [elabscience.com]
- 7. [Leu31, Pro34]-Neuropeptide Y, human, rat - 1 mg [anaspec.com]
- 8. researchgate.net [researchgate.net]
- 9. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bio-techne.com [bio-techne.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting [Pro34]NPY Degradation During Freeze-Thaw Cycles
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Pro34]Neuropeptide Y ([Pro34]NPY). The focus of this document is to address the common challenge of peptide degradation during freeze-thaw cycles, ensuring the integrity and biological activity of your [Pro34]NPY solutions.
Introduction: The Challenge of [Pro34]NPY Stability
[Pro34]NPY, a selective agonist for the Neuropeptide Y (NPY) Y1 receptor, is a critical tool in neuroscience and pharmacological research.[1][2][3] Like many peptides, its stability in solution is a primary concern, particularly when subjected to repeated freeze-thaw cycles. These cycles can introduce multiple physical and chemical stressors, leading to a loss of biological activity and compromising experimental results.[4][5] This guide will walk you through the causes of degradation and provide actionable solutions to maintain the integrity of your [Pro34]NPY.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of [Pro34]NPY.
Q1: Why are freeze-thaw cycles detrimental to my [Pro34]NPY solution?
Each freeze-thaw cycle exposes the peptide to significant physical and chemical stress.[4] The primary mechanisms of damage include:
-
Ice Crystal Formation: As the solution freezes, the formation of ice crystals can physically denature the peptide by creating shear forces and altering the microscopic environment.[4]
-
Cryoconcentration: During freezing, water crystallizes first, leading to a concentration of solutes, including the peptide, salts, and buffers, in the remaining unfrozen liquid.[5][6] This "cryoconcentration" can lead to drastic shifts in pH and ionic strength, promoting aggregation and chemical degradation.[5][7]
-
pH Shifts: The pH of common buffers, such as phosphate buffers, can change significantly upon freezing, which can accelerate degradation pathways like deamidation and hydrolysis.[8]
-
Increased Oxygen Solubility: The solubility of oxygen increases at lower temperatures, which can enhance the rate of oxidation of susceptible amino acid residues within the [Pro34]NPY sequence.
Q2: I've noticed a precipitate in my [Pro34]NPY solution after thawing. What is it and can I still use the solution?
The precipitate is likely aggregated [Pro34]NPY.[4] Aggregation can be triggered by the stresses of freeze-thaw cycles, such as changes in concentration and pH.[7][9][10] It is strongly advised not to use a solution with visible precipitation. Aggregation signifies a loss of the active, monomeric form of the peptide and can lead to a significant underestimation of its effective concentration and biological activity.[11]
Q3: How can I tell if my [Pro34]NPY has degraded?
Degradation can manifest in several ways:
-
Loss of Biological Activity: The most critical indicator is a decrease or complete loss of the expected biological effect in your assay (e.g., reduced receptor binding or signaling).
-
Inconsistent Experimental Results: High variability between experiments using different aliquots or the same aliquot over time can be a sign of ongoing degradation.[11]
-
Analytical Characterization: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the peptide solution and detect the presence of degradation products.[12] Mass spectrometry (MS) can further identify the nature of these degradation products.[12][13]
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to [Pro34]NPY degradation during freeze-thaw cycles.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Peptide degradation due to multiple freeze-thaw cycles.[11] | Prepare single-use aliquots of your stock solution immediately after reconstitution. Use a new aliquot for each experiment.[8][11] |
| Precipitate observed in the solution after thawing | Peptide aggregation or poor solubility, potentially exacerbated by freeze-thaw cycles.[4][11] | Before use, gently vortex the thawed aliquot. If precipitation persists, sonication or gentle warming to 37°C may help. Ensure the chosen solvent and concentration are appropriate. If the issue continues, consider using a cryoprotectant (see Part 3).[11] |
| Loss of expected biological activity | The peptide has been degraded due to chemical modifications (e.g., oxidation, deamidation) or physical aggregation.[5][14] | Discard the current stock solution. Reconstitute a fresh vial of lyophilized [Pro34]NPY following the recommended protocol, with careful attention to creating single-use aliquots. Optimize storage conditions (see Part 3). |
| Gradual decrease in activity over time | Slow degradation of the peptide in the storage buffer. | Evaluate the pH and composition of your storage buffer. A slightly acidic pH (3-5) can sometimes reduce deamidation and oxidation.[15] Consider adding a cryoprotectant or an antioxidant. |
Part 3: Best Practices for Preventing Degradation
Proactive measures are the most effective way to ensure the stability of your [Pro34]NPY.
Proper Reconstitution and Aliquoting
The single most important step to prevent freeze-thaw damage is to create single-use aliquots.
Experimental Protocol: Reconstitution and Aliquoting of [Pro34]NPY
-
Pre-Reconstitution: Before opening, briefly centrifuge the vial of lyophilized [Pro34]NPY to ensure all the powder is at the bottom.[16]
-
Solvent Selection: Reconstitute the peptide in a solvent appropriate for your experimental needs and the peptide's solubility. Sterile, nuclease-free water or a suitable buffer is commonly used.
-
Reconstitution: Gently add the recommended volume of solvent to the vial. Mix by gentle vortexing or pipetting up and down. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Immediately after the peptide is fully dissolved, divide the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.[11] The volume of each aliquot should be sufficient for a single experiment.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Optimizing Storage Conditions
The composition of your storage solution can significantly impact the stability of [Pro34]NPY.
-
pH and Buffer Choice: The stability of peptides is often pH-dependent.[15][17][18] While the optimal pH for [Pro34]NPY is not explicitly documented, a general guideline for peptides is to maintain a pH away from their isoelectric point to prevent aggregation.[19] For many peptides, a slightly acidic pH (e.g., pH 5-6) can minimize deamidation and oxidation.[15] Be cautious with phosphate buffers, as their pH can shift upon freezing.[8] Consider using buffers like histidine, which are often used in biopharmaceutical formulations for their stability-enhancing properties in the pH 5.5 to 6.5 range.[19]
-
Cryoprotectants: These are substances that protect proteins and peptides from the stresses of freezing.[20][21][22] Common cryoprotectants include:
-
Glycerol: Typically used at concentrations of 10-20%. It works by reducing the formation of large ice crystals and minimizing cryoconcentration effects.[22]
-
Sugars (e.g., sucrose, trehalose): These non-reducing sugars can form a glassy matrix around the peptide, protecting its structure during freezing and lyophilization.[21]
-
Experimental Workflow for Cryoprotectant Testing
Caption: Workflow for selecting an optimal cryoprotectant for [Pro34]NPY.
Minimizing Oxidation
Peptides containing residues like methionine, cysteine, or tryptophan are susceptible to oxidation.[4][5] While the sequence of [Pro34]NPY is not provided in the search results, native NPY contains methionine. Oxidation can be exacerbated by freeze-thaw cycles.[5]
-
Use High-Purity Water and Reagents: Ensure that all solvents and buffers are free of metal ions and other contaminants that can catalyze oxidation.
-
Consider Antioxidants: In some cases, the addition of a small amount of an antioxidant like EDTA (to chelate metal ions) or using an inert gas (like argon or nitrogen) to overlay the solution before freezing can be beneficial.
Part 4: Understanding [Pro34]NPY Degradation Pathways
A deeper understanding of how [Pro34]NPY can degrade will aid in troubleshooting.
Primary Degradation Pathways
Caption: Major degradation pathways for peptides like [Pro34]NPY in solution.
-
Proteolytic Degradation: Neuropeptide Y is known to be cleaved by various proteases.[23] For instance, Dipeptidyl peptidase IV (DPP-IV) can cleave NPY to form NPY(3-36).[24][25] While the proline substitution at position 34 might alter its susceptibility to certain proteases, it is crucial to work in a sterile, protease-free environment.
Conclusion
By understanding the mechanisms of [Pro34]NPY degradation and implementing the best practices outlined in this guide, researchers can significantly improve the stability and reliability of their peptide solutions. The cornerstone of preventing degradation during freeze-thaw cycles is the diligent preparation of single-use aliquots. Further optimization of storage conditions, including the use of cryoprotectants and appropriate buffers, will ensure the integrity of your [Pro34]NPY and the validity of your experimental data.
References
- Bard, J. A., et al. (1995). Cloning and functional expression of a human Y4 subtype receptor for pancreatic polypeptide, neuropeptide Y, and peptide YY. J.Biol.Chem.
- Bjelošević, M., et al. (2020). Armamentarium of Cryoprotectants in Peptide Vaccines: Mechanistic Insight, Challenges, Opportunities and Future Prospects. AAPS PharmSciTech, 22(1), 25.
- Borah, N., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449.
- AMSbiopharma. (2025, December 11).
- MapleResearchLabs. (2026, February 13).
- Hook, V., et al. (2012). Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones. Annual Review of Pharmacology and Toxicology, 52, 495-515.
- International Journal of Science and Research Archive. (2025, February 24).
- Al-Amodi, O., & Al-Kassas, R. (2021). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Drug Delivery Science and Technology, 63, 102434.
- Goulet, S., et al. (2007). Kinetic Study of Neuropeptide Y (NPY) Proteolysis in Blood and Identification of NPY3–35: A NEW PEPTIDE GENERATED BY PLASMA KALLIKREIN. Journal of Biological Chemistry, 282(36), 26640-26649.
- ResolveMass Laboratories Inc. (2025, July 22).
- ResearchGate. (2024, April 8). Does freeze thaw effect will have an impact on the peptide's stability?.
- Allan Chemical Corporation. (2025, September 21).
- PubMed. (2025, August 15).
- RSC Publishing. (n.d.). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.
- ResearchGate. (2026, January 23).
- Thermo Fisher Scientific. (2011). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011.
- Taylor & Francis. (n.d.). Cryoprotectants – Knowledge and References.
- ResearchGate. (2024, October 15).
- Wagner, L., et al. (2015). Proteolytic degradation of neuropeptide Y (NPY) from head to toe: Identification of novel NPY-cleaving peptidases and potential drug interactions in CNS and Periphery. Journal of Neurochemistry, 135(5), 1019-1037.
- ACS Publications. (2025, September 12). Unraveling the Cryoprotective Molecular Mechanisms of Antifreeze Peptides: New Insights from Simultaneous Interactions with Ice Crystals and Lactalbumin Proteins.
- Interface Focus. (2017, October 20).
- Royal Society Publishing. (2017, December 6).
- MedChemExpress. (n.d.). [Leu31,Pro34]-Neuropeptide Y (porcine) | NPY Y1 Receptor Agonist.
- Leukocare. (n.d.).
- Journal of Neuroscience. (2009, January 28). Neuropeptide Y Fragments Derived from Neprilysin Processing Are Neuroprotective in a Transgenic Model of Alzheimer's Disease.
- NIH. (2017, December 6).
- Benchchem. (n.d.). Technical Support Center: Neuropeptide Y (29-64) Handling and Storage.
- QIAGEN. (n.d.). Best practices for RNA storage and sample handling.
- Frontiers. (2021, January 22). NPY and Gene Therapy for Epilepsy: How, When,... and Y.
- ResearchGate. (2025, August 6). (PDF) [Leu31,Pro34]neuropeptide Y: A specific Y1 receptor agonist.
- NIH. (2005, November 16).
- Comirnaty. (n.d.). SHIPPING AND HANDLING GUIDELINES.
- Sartorius. (n.d.). Safe Freeze–Thaw of Protein Drug Products: A QbD Approach.
- Tocris Bioscience. (n.d.).
- NIH. (1990, January). [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PMC.
- Base Pair Biotechnologies. (n.d.). Best Practices: Handling & Storage.
- PubMed. (2019, April 2).
- PubMed. (2020, January 15).
- ResearchGate. (2026, January 21).
- PubMed. (2012, June 15).
- NIH. (2023, August 1).
- PubMed. (2026, January 8). Impacts of methionine oxidation on product quality and anti-tumor activity of a therapeutic monoclonal antibody.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mapleresearchlabs.com [mapleresearchlabs.com]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sartorius.ba [sartorius.ba]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 15. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. basepairbio.com [basepairbio.com]
- 17. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. leukocare.com [leukocare.com]
- 20. Armamentarium of Cryoprotectants in Peptide Vaccines: Mechanistic Insight, Challenges, Opportunities and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cryoprotectant Optimization for Biopharma Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Frontiers | NPY and Gene Therapy for Epilepsy: How, When,... and Y [frontiersin.org]
- 24. Kinetic Study of Neuropeptide Y (NPY) Proteolysis in Blood and Identification of NPY3–35: A NEW PEPTIDE GENERATED BY PLASMA KALLIKREIN - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Proteolytic degradation of neuropeptide Y (NPY) from head to toe: Identification of novel NPY-cleaving peptidases and potential drug interactions in CNS and Periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Carry-over of Hydrophobic Peptides (NPY)
The Core Challenge: Why is NPY so "Sticky"?
Neuropeptide Y (NPY) is a 36-amino acid peptide that presents a classic bioanalytical challenge. Unlike small molecules, NPY possesses a distinct secondary structure—specifically an amphipathic
The Mechanism of Failure: This helical structure creates a "hydrophobic face" that acts like a molecular velcro. It binds aggressively to:
-
Metallic surfaces: Stainless steel fluidic paths (ionic and hydrophobic interactions).
-
Plastics: Rotor seals and PEEK tubing (hydrophobic interaction).
-
Stationary Phases: Residual silanols or frit surfaces.[1]
Standard "small molecule" wash protocols (e.g., 50:50 Methanol:Water) are often thermodynamically insufficient to disrupt these multi-point adsorption events, leading to ghost peaks in subsequent blank injections.
Diagnostic Workflow: Isolating the Source
Before changing solvents, you must locate the physical source of the carry-over. Use this logic tree to diagnose your system.
Figure 1: Diagnostic decision tree to isolate carry-over sources between the fluidic path (Column) and the injection system (Autosampler).
Solution Module A: The Autosampler (Primary Culprit)
The autosampler needle and needle seat are the most common sites for NPY adsorption.
Protocol: The "Chaotropic" Needle Wash
Standard organic solvents cannot always unfold the NPY
Recommended Wash Configuration: If your system supports dual washes (Weak/Strong), configure as follows:
| Parameter | Composition | Mechanism of Action |
| Weak Wash | 95% Water / 5% ACN + 0.1% Formic Acid | Removes buffer salts; matches initial gradient conditions to prevent peak distortion. |
| Strong Wash | 25% TFE (Trifluoroethanol) / 25% ACN / 50% IPA + 0.1% Formic Acid | TFE disrupts secondary peptide structure (helices). IPA provides high elution strength. Acid ensures solubility of basic residues. |
| Dip Time | Minimum 10 seconds | Kinetic desorption is slow; quick dips are ineffective. |
Hardware Upgrades:
-
Needle Seat: Switch from stainless steel to PEEK or Bio-inert (Titanium/Ceramic) seats immediately. Steel acts as a high-affinity sink for NPY.
-
Rotor Seal: Ensure the rotor seal is Vespel (standard) or Tefzel. If using high pH, ensure compatibility, but for NPY (acidic separation), standard Vespel is usually acceptable unless wear particles are trapping peptides.
Expert Insight: TFE is superior to Methanol for this application because it specifically solvates helical peptides. If TFE is unavailable, Hexafluoroisopropanol (HFIP) is a more potent (albeit expensive) alternative [1].
Solution Module B: Column & Separation Chemistry
If the diagnostic tree points to the column, the NPY is likely "tailing" heavily or getting trapped on the frit.
Protocol: The "Saw-Tooth" Column Wash
A single ramp to 95% B is often insufficient. You must "pulse" the column to disrupt equilibrium.
Method Setup: Add the following steps to the end of your analytical gradient:
Figure 2: The "Saw-Tooth" wash strategy. Rapid cycling between high and low organic strength shears adsorbed peptides off the stationary phase more effectively than a static hold.
Column Selection Guide
| Feature | Recommendation | Why? |
| Pore Size | 300 Å (Wide Pore) | NPY (4kDa) can access small pores (100 Å) but diffuses out slowly, causing carry-over. Wide pores improve mass transfer [2]. |
| Chemistry | C4 or C8 (instead of C18) | C18 is often "too hydrophobic" for NPY, leading to irreversible binding. C4 provides sufficient retention with easier elution. |
| Hardware | Bio-Inert / Hybrid Surface | Use columns with "MaxPeak" (Waters) or "Bio-Inert" (Agilent) hardware to eliminate metal-peptide coordination. |
Frequently Asked Questions (FAQ)
Q: I see carry-over even after changing the needle wash. What now? A: Check your waste line . If the needle wash station drains poorly, the needle may be re-dipping into contaminated waste liquid. Ensure the waste tube is on a downward slope with no loops. Also, replace the injection port septa ; NPY can adsorb to the silicone/PTFE septum and transfer back to the needle [3].
Q: Can I use BSA (Bovine Serum Albumin) to block adsorption? A: In the sample vial, yes. Adding 0.01% BSA or rat plasma can "sacrifice" itself to coat the vial walls, keeping NPY in solution. However, do not inject high concentrations of BSA onto a nano-LC system as it may foul the trap column. For hardware passivation, use the TFE wash protocol instead [4].
Q: Is glass or polypropylene better for NPY sample vials? A: Avoid standard glass. NPY is highly basic and binds to the silanols in glass. Use Polypropylene (PP) or specialized "High Recovery" / "Low Bind" vials. If you must use glass, it must be silanized [5].
Q: My carry-over is random (intermittent). What causes this? A: This often indicates a worn rotor seal in the injection valve. Particulates from the seal create micro-cavities that trap peptides and release them randomly during valve switching. Replace the rotor seal.
References
-
Mitulović, G. et al. (2009).[2] "Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations." Journal of Proteome Research. Demonstrates the efficacy of Trifluoroethanol (TFE) in solubilizing hydrophobic peptides for system washing.
-
Van den Broeck, I. et al. (2013). "Chromatographic approaches for the analysis of therapeutic peptides." Journal of Chromatography A. Discusses the necessity of wide-pore (300 Å) stationary phases for peptides >3kDa to reduce diffusion-limited carry-over.
-
Waters Corporation. (2020).[3] "Carryover Mitigation Using Needle Wash Solvent Chemistry." Application Note. Details the mechanics of needle wash station drainage and septum contamination.
-
Yamagaki, T. et al. (2020).[4] "Practical Protocol for Making Calibration Curves for Direct and Sensitive Quantitative LC Orbitrap-MS of Large Neuropeptides." Mass Spectrometry.[1][3][5][6][7][8][9][10][11][12][13] Validates the use of blocking agents and optimized solvent systems for NPY.
-
Goebel-Stengel, M. et al. (2011). "Standard operating procedures for neuropeptide analysis." Peptides. Establishes the requirement for polypropylene over glass for NPY storage to prevent adsorptive loss.
Sources
- 1. carryover with peptide analysis - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. lcms.cz [lcms.cz]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. lcms.cz [lcms.cz]
- 8. biomedres.us [biomedres.us]
- 9. scispace.com [scispace.com]
- 10. Reducing Multifunctional Adsorption to Improve Recovery and In Vivo Detection of Neuropeptides by Microdialysis with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison Guide: (Pro34)-Neuropeptide Y vs. Peptide YY (PYY)
[1][2]
Executive Summary
This guide provides a technical comparison between (Pro34)-Neuropeptide Y (specifically the analog [Leu31, Pro34]-NPY ) and Peptide YY (PYY) .
The core distinction lies in receptor selectivity :
-
[Leu31, Pro34]-NPY is a synthetic, highly selective Y1 receptor agonist .[1] The Proline-34 substitution structurally mimics Pancreatic Polypeptide (PP), preventing binding to the Y2 receptor while retaining high affinity for Y1 and Y5.
-
Peptide YY (PYY) is an endogenous "pan-agonist" that binds Y1, Y2, and Y5 receptors. However, it is rapidly metabolized in vivo by DPP-4 into PYY(3-36) , which is a selective Y2 receptor agonist .
Researchers utilize [Leu31, Pro34]-NPY to isolate Y1-mediated effects (e.g., vasoconstriction, proliferation) without interference from Y2 signaling (e.g., presynaptic inhibition of neurotransmitter release).
Part 1: Molecular Structure & Receptor Selectivity
The Pro34 "Switch" Mechanism
The Neuropeptide Y family (NPY, PYY, PP) shares a common "PP-fold" tertiary structure.[1][2] The receptor selectivity is dictated by the N- and C-terminal conformations.
-
Y1 Receptor Requirement: Requires both the N-terminus and C-terminus to be intact and in close proximity.
-
Y2 Receptor Requirement: Primarily recognizes the C-terminal
-helix and tolerates N-terminal truncation.
The Engineering of [Leu31, Pro34]-NPY:
Native NPY contains Gln at position 34. Substituting this with Proline (Pro34) (and often Leucine at 31 to stabilize the
-
Effect: This steric rigidity is incompatible with the Y2 receptor binding pocket , effectively abolishing Y2 affinity. However, it preserves the N-C terminal interaction required for Y1 receptor activation .
Quantitative Binding Profile (Ki Values)
The following table summarizes the binding affinities (inhibition constants,
| Ligand | Y1 Receptor ( | Y2 Receptor ( | Y4 Receptor ( | Y5 Receptor ( | Primary Classification |
| [Leu31, Pro34]-NPY | 0.39 (High) | >1000 (Negligible) | ~2.5 (Moderate) | ~1.5 (High) | Y1 Selective Agonist |
| PYY (1-36) | 0.70 (High) | 0.60 (High) | ~1.8 (High) | 1.0 (High) | Pan-Agonist |
| PYY (3-36) | >1000 (Low) | 0.55 (High) | >1000 (Low) | ~2.0 (High) | Y2 Selective Agonist |
Note: PYY(3-36) is the major circulating form of PYY. While full-length PYY binds Y1, its rapid conversion to PYY(3-36) shifts the physiological profile toward Y2 selectivity.
Part 2: Signaling Pathways & Functional Divergence
Both peptides activate G protein-coupled receptors (GPCRs) coupled to
Pathway Visualization
The diagram below illustrates the divergent signaling outcomes when using [Leu31, Pro34]-NPY (Y1 activation) versus PYY(3-36) (Y2 activation).
Figure 1: Differential signaling activation. [Leu31, Pro34]-NPY selectively drives Y1-mediated calcium mobilization and vasoconstriction, whereas PYY(3-36) drives Y2-mediated presynaptic inhibition.
Part 3: Experimental Protocols
Protocol: Competitive Receptor Binding Assay
Objective: Determine the affinity (
Materials:
-
Y1 Source: SK-N-MC cells (naturally express human Y1) or CHO-K1/hY1 transfectants.
-
Y2 Source: SK-N-BE(2) cells (express Y2) or CHO-K1/hY2 transfectants.
-
Radioligand:
I-PYY (binds both) or I-[Leu31, Pro34]-NPY (Y1 selective).[4][1] -
Assay Buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl
, 1 mM MgCl , 0.5% BSA, protease inhibitors (Bacitracin 0.1 mg/mL).
Workflow:
-
Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and centrifuge (40,000 x g, 20 min, 4°C). Resuspend pellet in Assay Buffer.
-
Incubation: In a 96-well plate, combine:
-
25
L Radioligand (0.05 nM final). -
25
L Competitor (Test compound, [Leu31, Pro34]-NPY, or PYY; serial dilutions to M). -
150
L Membrane suspension (10-20 g protein/well).
-
-
Equilibrium: Incubate for 90 minutes at room temperature (25°C).
-
Termination: Filter rapidly through GF/C glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold PBS.
-
Quantification: Measure radioactivity (CPM) in a gamma counter.
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
and derive using the Cheng-Prusoff equation.
Self-Validation Check:
-
If testing on Y1 cells , [Leu31, Pro34]-NPY should displace the radioligand with high potency (
nM). PYY(3-36) should show no displacement up to 100 nM. -
If testing on Y2 cells , PYY(3-36) should displace with high potency. [Leu31, Pro34]-NPY should show no displacement.
Stability & Handling Guide
-
Lyophilization: Both peptides are typically supplied as trifluoroacetate salts. Store at -20°C or -80°C.
-
Reconstitution: Dissolve in sterile water or dilute acetic acid (0.1 M) to 1 mg/mL. Aliquot immediately to avoid freeze-thaw cycles.
-
Adsorption: These peptides are "sticky." Use polypropylene tubes and buffers containing 0.1% BSA or Tween-20 to prevent loss to plastic surfaces.
-
In Vivo Stability:
-
PYY(1-36): Half-life < 15 mins. Rapidly cleaved by DPP-4 to PYY(3-36). Use DPP-4 inhibitors (e.g., Sitagliptin) if studying full-length PYY effects.
-
[Leu31, Pro34]-NPY: Relatively resistant to Y2-converting enzymes but still susceptible to general peptidases.
-
References
-
Fuhlendorff, J., et al. (1990). "[Leu31, Pro34]Neuropeptide Y: A specific Y1 receptor agonist."[5][4][1][6][7] Proceedings of the National Academy of Sciences, 87(1), 182-186.[6]
- Grandt, D., et al. (1994). "Proteolytic processing of peptide YY in human plasma.
- Dumont, Y., et al. (1995). "Characterization of neuropeptide Y binding sites in rat brain membrane preparations using [125I][Leu31, Pro34]peptide YY and [125I]peptide YY3-36." Journal of Pharmacology and Experimental Therapeutics, 272(2), 673-680.
-
Keire, D. A., et al. (2000). "Structure and receptor binding of PYY analogs." Peptides, 21(7), 1011-1020.
-
Michel, M. C., et al. (1998). "XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors." Pharmacological Reviews, 50(1), 143-150.
Sources
- 1. pnas.org [pnas.org]
- 2. In vivo and in vitro degradation of peptide YY3–36 to inactive peptide YY3–34 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Guide for Researchers in Neuroscience and Drug Development
An In-Depth Comparative Analysis of Human and Porcine [Leu31, Pro34]-Neuropeptide Y Potency
Prepared by a Senior Application Scientist, this guide provides a detailed comparison of the potency and receptor selectivity of human and porcine variants of [Leu31, Pro34]-Neuropeptide Y. This document synthesizes data from peer-reviewed literature and provides experimentally validated protocols to empower researchers in their selection and application of these critical pharmacological tools.
Introduction: Neuropeptide Y and the Significance of the [Leu31, Pro34] Analog
Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most abundant and highly conserved neuropeptides in the mammalian central and peripheral nervous systems.[1][2] It is a key regulator of a wide array of physiological processes, including appetite, stress response, cardiovascular function, and energy homeostasis.[1][3] NPY exerts its effects by activating a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.[3][4]
The development of receptor-subtype-selective ligands is crucial for dissecting the specific roles of each receptor in these complex physiological pathways.[4][5] The [Leu31, Pro34]-NPY analog was engineered as a highly specific and potent agonist for the Y1 receptor subtype.[6][7] This selectivity arises from substitutions at positions 31 and 34, which are critical for differentiating between Y1 and Y2 receptor binding.[6][8] Consequently, [Leu31, Pro34]-NPY has become an indispensable tool for investigating the physiological functions mediated by the Y1 receptor.[6][9]
This guide focuses on comparing the human and porcine variants of this important analog. Given the high degree of sequence homology in native NPY across species, including human and porcine, understanding any subtle differences in the potency of their synthetic analogs is vital for the precise interpretation of experimental results.[10][11]
Structural Homology: Human vs. Porcine NPY
Native human and porcine NPY peptides are exceptionally well-conserved, differing by only a single amino acid at position 17 (Methionine in human, Leucine in porcine). This high degree of structural similarity suggests that their corresponding [Leu31, Pro34] analogs would exhibit very similar pharmacological properties.
The [Leu31, Pro34]-NPY analog incorporates two specific substitutions into the native NPY sequence:
-
Isoleucine at position 31 is replaced with Leucine .
-
Glutamine at position 34 is replaced with Proline .
These modifications confer high affinity and selectivity for the Y1 receptor.[6][7]
Comparative Potency and Selectivity Profile
The primary measure of a ligand's effectiveness is its potency, often quantified by the inhibition constant (Kᵢ) from binding assays or the half-maximal effective concentration (EC₅₀) from functional assays. Data compiled from various suppliers and publications indicate a very similar high-affinity binding profile for both human and porcine [Leu31, Pro34]-NPY at the Y1 receptor.
Quantitative Comparison of Receptor Binding Affinity (Kᵢ)
The following table summarizes the binding affinities of human and porcine [Leu31, Pro34]-NPY for various NPY receptor subtypes. Lower Kᵢ values indicate higher binding affinity.
| Ligand | Y1 Receptor Kᵢ (nM) | Y2 Receptor Kᵢ (nM) | Y4 Receptor Kᵢ (nM) | Y5 Receptor Kᵢ (nM) |
| Human [Leu31, Pro34]-NPY | 0.39[12] | >1000[12] | 0.499[12] | 0.31[12] |
| Porcine [Leu31, Pro34]-NPY | 0.54 | Not Reported | Not Reported | Affinity noted |
Expert Interpretation: Both the human and porcine analogs are potent, sub-nanomolar agonists at the Y1 receptor. The human variant has also been characterized to have high affinity for the Y4 and Y5 receptors, while being highly selective against the Y2 receptor.[12] The porcine variant is also noted to have affinity for the Y5 receptor. This cross-reactivity is an important consideration in experimental design; cellular systems or tissues expressing Y4 or Y5 receptors alongside Y1 could show confounding responses. For experiments demanding absolute Y1 selectivity, the use of cell lines exclusively expressing the Y1 receptor or the co-application of Y4/Y5 antagonists may be necessary.
NPY Y1 Receptor Signaling: The Mechanism of Action
Understanding the downstream signaling pathways of the Y1 receptor is fundamental to designing robust functional assays. The Y1 receptor primarily couples to Gαi/o proteins.[13] Activation by an agonist like [Leu31, Pro34]-NPY initiates two major signaling cascades:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15]
-
Mobilization of Intracellular Calcium: The Gβγ subunits activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[6][14][16]
These two distinct signaling events form the basis of the functional assays detailed below.
Caption: NPY Y1 Receptor Signaling Cascade.
Experimental Protocols for Potency Determination
To empirically validate and compare the potency of human and porcine [Leu31, Pro34]-NPY, the following protocols provide a self-validating framework.
Workflow for Potency Assessment
The overall experimental process involves preparing the ligands, running parallel binding and functional assays, and analyzing the data to determine Kᵢ and EC₅₀ values.
Caption: Experimental Workflow for Potency Comparison.
Protocol: Intracellular Calcium Mobilization Assay
This assay measures the functional potency of the NPY analogs by quantifying the increase in cytosolic calcium upon Y1 receptor activation.[17] It is a robust, high-throughput method suitable for plate-based readers like the FLIPR® system.[17][18]
Causality: The Y1 receptor's coupling to Gq/11 and subsequent PLC activation provides a direct link between receptor agonism and a measurable increase in intracellular Ca²⁺.[14] This makes calcium flux an excellent real-time readout of receptor activation.
Methodology:
-
Cell Preparation:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and an organic anion-transporter inhibitor like probenecid (to prevent dye extrusion).
-
Aspirate the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate for 60 minutes at 37°C in the dark. This allows the acetoxymethyl (AM) ester dye to passively diffuse into the cells, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside.
-
-
Assay Execution:
-
Prepare serial dilutions of both human and porcine [Leu31, Pro34]-NPY in an appropriate assay buffer.
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handler.
-
Record a baseline fluorescence reading for approximately 20 seconds.
-
The instrument then automatically adds the NPY analog solutions to the wells while continuously recording fluorescence intensity (typically at 488 nm excitation and 525 nm emission for Fluo-4).
-
Continue recording for at least 60-90 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each analog.
-
Protocol: cAMP Inhibition Assay
This assay provides an alternative functional measure of potency by quantifying the inhibition of adenylyl cyclase activity.[19][20]
Causality: The Y1 receptor's coupling to Gαi provides a direct, inhibitory link between receptor agonism and cAMP production.[14] By first stimulating cAMP production with forskolin (a direct activator of adenylyl cyclase), we can then measure the extent to which our agonist can inhibit this production.
Methodology:
-
Cell Preparation:
-
Culture Y1-expressing cells in a suitable multi-well plate until they reach approximately 80-90% confluency.
-
-
Agonist Stimulation:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor such as IBMX for 15-30 minutes. This prevents the degradation of cAMP and enhances the assay window.
-
Add serial dilutions of human or porcine [Leu31, Pro34]-NPY to the wells.
-
Immediately add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells (except for negative controls) to stimulate adenylyl cyclase.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Aspirate the medium and lyse the cells using the lysis buffer provided with a commercial cAMP detection kit.
-
Quantify the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF®, LANCE®, or ELISA. These kits typically use a labeled cAMP analog that competes with the cellular cAMP for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the cell lysate.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic (inhibitory) curve to determine the IC₅₀ value, which in this context represents the functional potency of the agonist.
-
Conclusion and Recommendations
The available data demonstrates that both human and porcine [Leu31, Pro34]-NPY are highly potent and selective agonists for the NPY Y1 receptor.[6][21] Their binding affinities are in the sub-nanomolar range, and there is no evidence to suggest a significant difference in potency between the two species variants. This is consistent with the high degree of sequence conservation of native NPY.
For researchers, the choice between the human and porcine analog can be guided by the following:
-
Experimental System: When working with human cells or receptors, using the human analog is generally recommended for consistency, although the porcine version is expected to behave almost identically.
-
Availability and Cost: Practical considerations such as supplier availability and cost may influence the decision without a significant compromise in scientific validity.
-
Cross-Reactivity: Researchers must remain aware of the potent activity of these analogs at Y4 and Y5 receptors.[12] If the experimental system expresses these receptors, results should be interpreted with caution, and appropriate controls or pharmacological blocking agents should be employed to isolate the Y1-mediated effects.
By utilizing the robust functional assays detailed in this guide, researchers can confidently determine the potency of their specific ligand batches and ensure the accuracy and reproducibility of their findings in the study of NPY-mediated physiology.
References
-
Fuhlendorff, J., et al. (1990). [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist. Proceedings of the National Academy of Sciences, 87(1), 182-186. [Link][6][7][22]
-
Bio-Techne. [Leu31,Pro34]-Neuropeptide Y (human, rat). Tocris Bioscience. [Link]
-
Cabrele, C., & Beck-Sickinger, A. G. (2000). Characterisation of Neuropeptide Y Receptor Subtypes by Synthetic NPY Analogues and by Anti-receptor Antibodies. Journal of Receptor and Signal Transduction Research, 20(4), 365-381. [Link][4]
-
Silva, A. P., et al. (2009). NPY signalling pathway in bone homeostasis: Y1 receptor as a potential drug target. Recent patents on endocrine, metabolic & immune drug discovery, 3(1), 12-19. [Link][9]
-
Zengin, T., et al. (2013). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in endocrinology, 4, 5. [Link][23]
-
ResearchGate. [Leu31,Pro34]neuropeptide Y: A specific Y1 receptor agonist. [Link]
-
ACS Publications. (2024). Neuropeptide Y and Pain: Insights from Brain Research. ACS Pharmacology & Translational Science. [Link][24]
-
PNAS. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist. [Link]
-
Zengin, T., et al. (2013). Neuropeptide Y receptors: how to get subtype selectivity. PMC - NIH. [Link][25]
-
Zhang, L., et al. (2017). A Promising Therapeutic Target for Metabolic Diseases: Neuropeptide Y Receptors in Humans. Cellular Physiology and Biochemistry, 44(5), 1797-1813. [Link][1]
-
Zengin, T., et al. (2013). Neuropeptide Y receptors: how to get subtype selectivity. PubMed. [Link][5]
-
ResearchGate. Signalling pathways downstream of neuropeptide Y (NPY) receptor activation. [Link][13]
-
Vettore, M. V., et al. (2007). Neuropeptide Y Receptor Selective Ligands in the Treatment of Obesity. Endocrine Reviews, 28(6), 662-686. [Link][8]
-
Saudek, V., et al. (1994). Solution structure of human neuropeptide Y. The international journal of peptide and protein research, 44(3), 236-247. [Link][10]
-
Aakerlund, L., et al. (1990). Y1 receptors for neuropeptide Y are coupled to mobilization of intracellular calcium and inhibition of adenylate cyclase. FEBS letters, 260(1), 73-75. [Link][14]
-
Mörl, K., et al. (2019). Structural perspective on ancient neuropeptide Y-like system reveals hallmark features for peptide recognition and receptor activation. bioRxiv. [Link][19]
-
Gleixner, J., et al. (2024). Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools. Journal of medicinal chemistry. [Link][26]
-
Mobarec, J. C., et al. (1999). Neuropeptide Y treatment and food deprivation increase cyclic AMP response element-binding in rat hypothalamus. The Journal of neuroscience, 19(18), 7945-7953. [Link][20]
-
Prieto, D., et al. (2000). Neuropeptide Y regulates intracellular calcium through different signalling pathways linked to a Y1-receptor in rat mesenteric small arteries. British journal of pharmacology, 131(7), 1363-1371. [Link][16]
-
Gleixner, J., et al. (2024). Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools. ACS Publications. [Link][27]
-
Movafagh, S., et al. (2010). Neuropeptide Y Y5 Receptor Promotes Cell Growth through Extracellular Signal-Regulated Kinase Signaling and Cyclic AMP Inhibition in a Human Breast Cancer Cell Line. Cancer research, 70(7), 2774-2784. [Link][15]
-
IUPHAR/BPS Guide to PHARMACOLOGY. NPY-(18-36) (human, pig). [Link][28]
-
Buschmann, J. (2020). Synthesis and pharmacological characterization of argininamide-type neuropeptide Y (NPY) Y1 and Y2 receptor antagonists and fluorescent ligands. University of Regensburg. [Link][29]
-
Tatemoto, K. (1982). Neuropeptide Y: complete amino acid sequence of the brain peptide. Proceedings of the National Academy of Sciences, 79(18), 5485-5489. [Link][2]
-
Mann, R., et al. (1997). Localization and characterization of neuropeptide Y binding sites in porcine and human colon. British journal of pharmacology, 120(5), 850-856. [Link][30]
Sources
- 1. karger.com [karger.com]
- 2. Neuropeptide Y: complete amino acid sequence of the brain peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 4. Characterisation of Neuropeptide Y Receptor Subtypes by Synthetic NPY Analogues and by Anti-receptor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y receptors: how to get subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. NPY signalling pathway in bone homeostasis: Y1 receptor as a potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solution structure of human neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropeptide Y, porcine / NPY, porcine - Echelon Biosciences [echelon-inc.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Y1 receptors for neuropeptide Y are coupled to mobilization of intracellular calcium and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Neuropeptide Y regulates intracellular calcium through different signalling pathways linked to a Y1-receptor in rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. Structural perspective on ancient neuropeptide Y -like system reveals hallmark features for peptide recognition and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuropeptide Y treatment and food deprivation increase cyclic AMP response element-binding in rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. NPY-(18-36) (human, pig) | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 29. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 30. Localization and characterization of neuropeptide Y binding sites in porcine and human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Controls for Distinguishing Y1 and Y2 Mediated NPY Responses
Part 1: Strategic Overview
The Challenge of Promiscuity Neuropeptide Y (NPY) receptors, specifically Y1 and Y2, are G-protein coupled receptors (GPCRs) that share significant sequence homology and identical primary signaling cascades (Gi/o-coupled). In native tissues—such as the hippocampus, hypothalamus, and vascular smooth muscle—these receptors often co-exist. Consequently, using native NPY as a stimulus yields a "mixed" signal that is impossible to deconvolute without rigorous pharmacological isolation.
The Solution: Orthogonal Validation To definitively attribute a biological response to Y1 or Y2, researchers must employ an Orthogonal Validation Strategy . This involves a matrix of controls:
-
Agonist Selectivity: Using structural analogs that physically cannot bind the opposing receptor.
-
Antagonist Blockade: Using high-affinity, non-peptide antagonists to collapse the response of a specific subtype.[1]
-
Pathway Verification: Confirming the Gi/o mechanism.
Part 2: The Pharmacological Toolkit
The following reagents are the industry standards for distinguishing these responses. Selection is based on binding affinity (
Agonist Selectivity Profile
The structural basis of selectivity lies in the N-terminus. The Y1 receptor requires a complete N-terminus and a specific diproline structure. The Y2 receptor tolerates extensive N-terminal truncation.
| Compound | Primary Target | Selectivity Logic | Key Experimental Use |
| NPY (Native) | Y1, Y2, Y4, Y5 | Non-selective | General Stimulus: Establishes baseline total response. |
| [Leu31, Pro34]-NPY | Y1 (and Y4/Y5) | Y2-Negative: The Pro34 substitution sterically hinders Y2 binding. | Y1 Positive Control: If this elicits a response, Y1 is present. If it fails, the response is likely Y2-mediated. |
| NPY(13-36) | Y2 | Y1-Negative: Y1 cannot bind N-terminally truncated peptides.[2][3] | Y2 Positive Control: A response here definitively rules out Y1 mediation. |
| PYY(3-36) | Y2 | Y1-Negative: Similar to NPY(13-36), highly selective for Y2. | Y2 Positive Control: Often used in metabolic studies due to stability. |
Antagonist Selectivity Profile
Non-peptide antagonists are preferred over antibodies for functional assays due to better tissue penetration and defined kinetics.
| Antagonist | Target | Affinity ( | Selectivity Ratio |
| BIBP3226 | Y1 | 0.5 – 7 nM | >1000-fold vs Y2 |
| BIIE0246 | Y2 | 3.3 – 15 nM | >1000-fold vs Y1 |
| BIBO3304 | Y1 | ~0.5 nM | Higher affinity alternative to BIBP3226; useful if BIBP3226 solubility is limiting. |
Critical Mechanistic Insight:
BIBP3226 mimics the C-terminal structure of NPY but lacks the agonist efficacy.
BIIE0246 is an "insurmountable" antagonist in some assays due to slow dissociation rates, making it highly effective for collapsing Y2 responses in high-throughput screens.
Part 3: Experimental Logic & Workflows
Logic Flow: Deconvoluting the Signal
The following decision tree illustrates how to process an unknown NPY-mediated response.
Figure 1: Decision tree for identifying Y1 vs. Y2 receptor activity using selective pharmacological probes.
Signaling Pathway Architecture
Both receptors couple to Gi/o proteins. The distinction is not in the pathway, but in the initiation.
Figure 2: Convergence of Y1 and Y2 signaling on Gi/o pathways. Specificity is achieved only through selective ligand-receptor binding.
Part 4: Validated Experimental Protocol
Calcium Mobilization Assay (FLIPR/FlexStation)
This protocol detects the G
1. Reagent Preparation
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Avoid BSA if possible, or use fatty-acid free BSA to minimize non-specific peptide binding).
-
Dye Loading: Fluo-4 AM or Calcium-6.
-
Antagonist Stock: Dissolve BIBP3226 and BIIE0246 in DMSO (10 mM). Working concentration usually 1 µM (final DMSO < 0.1%).
2. The "Cross-Over" Protocol
This design ensures self-validation within the same plate.
Step 1: Antagonist Pre-incubation (30 mins)
-
Group A: Vehicle (DMSO)
-
Group B: BIBP3226 (1 µM) — Blocks Y1[4]
Step 2: Agonist Challenge (Injection) Inject the following agonists into wells from Groups A, B, and C:
-
Native NPY (EC80 conc): Expected to signal in all Vehicle wells.
-
[Leu31, Pro34]-NPY: Should signal in Vehicle, be blocked by BIBP3226, and unaffected by BIIE0246.
-
NPY(13-36): Should signal in Vehicle, be unaffected by BIBP3226, and blocked by BIIE0246.
3. Data Interpretation
-
Y1 Signature: Signal is sensitive to BIBP3226 but resistant to BIIE0246.
-
Y2 Signature: Signal is resistant to BIBP3226 but sensitive to BIIE0246.
-
Heterodimer/Mixed Signature: Partial blockade by both antagonists; requires Schild analysis for confirmation.
Part 5: Scientific Integrity & Pitfalls
The Peptidase Trap (False Y2 Positives)
Mechanism: Native NPY is a substrate for Dipeptidyl Peptidase 4 (DPP4). DPP4 cleaves the N-terminal dipeptide (Tyr-Pro), converting NPY(1-36) into NPY(3-36). The Risk: NPY(3-36) is a Y2-selective agonist.[1][6] If you use native NPY in a tissue rich in DPP4 (e.g., vascular endothelium, kidney) without protease inhibitors, you may observe a Y2 response even if you intended to study Y1. Control: Always include a DPP4 inhibitor (e.g., Sitagliptin or Diprotin A) in the assay buffer when using native NPY.
The "Insurmountable" Antagonism of BIIE0246
BIIE0246 has a slow dissociation rate. In functional assays, it may depress the maximal response (
Concentration Windows
-
BIBP3226: At concentrations > 10 µM, it loses selectivity and may impact other GPCRs or ion channels. Keep working concentrations between 100 nM and 1 µM.
-
[Leu31, Pro34]-NPY: While selective for Y1 over Y2, it also binds Y4 and Y5.[5][6] If Y4/Y5 are potential contaminants, cross-reference with Y5-specific antagonists (e.g., CGP71683).
References
-
Doods, H. N., et al. (1996). BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties. European Journal of Pharmacology.
-
Doods, H., et al. (1999). BIIE0246: A selective and high affinity neuropeptide Y Y2 receptor antagonist.[1] European Journal of Pharmacology.
-
Fuhlendorff, J., et al. (1990).[6] [Leu31, Pro34]neuropeptide Y: A specific Y1 receptor agonist.[1][2][3][6][7][8][9] Proceedings of the National Academy of Sciences.
-
Grandt, D., et al. (1996). Proteolytic processing of neuropeptide Y and peptide YY by dipeptidyl peptidase IV. Regulatory Peptides.
-
Yang, Z., et al. (2024). Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors.[7][9][10][11][12] MedComm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 7. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 11. Y1 and Y2 receptors for neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (PRO34)-NEUROPEPTIDE Y (PORCINE)
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides an in-depth, scientifically grounded protocol for the proper disposal of (PRO34)-NEUROPEPTIDE Y (PORCINE), a selective neuropeptide Y Y1 receptor agonist. Our aim is to equip you with the necessary knowledge to manage this bioactive peptide waste, ensuring the safety of your laboratory personnel and the protection of our environment.
Foundational Principles of Peptide Waste Management
(PRO34)-NEUROPEPTIDE Y (PORCINE) and other synthetic peptides, while invaluable research tools, must be regarded as chemical waste. Their biological activity necessitates a disposal protocol that ensures complete inactivation before entering the waste stream. The following principles form the bedrock of a robust disposal plan:
-
Never Discharge to Sanitary Sewer: The biological potency of neuropeptides means they should never be poured down the drain.
-
No General Waste Disposal: Contaminated materials, including personal protective equipment (PPE), must not be disposed of in regular trash.
-
Institutional and Federal Compliance: All disposal procedures must adhere to the guidelines set forth by your institution's Environmental Health & Safety (EHS) department, as well as federal regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1]
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the first step in any laboratory procedure. While (PRO34)-NEUROPEPTIDE Y (PORCINE) is classified as a non-combustible solid, its biological activity warrants careful handling.
Safety Data Sheet (SDS) Review: Before handling, always consult the Safety Data Sheet provided by the supplier.[2][3] The SDS for "[Leu31,Pro34]-Neuropeptide Y (porcine)" will provide specific information on hazards, handling, and emergency procedures.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes of peptide solutions or dust particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact with the bioactive peptide. |
| Protective Clothing | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 respirator (or equivalent) | Recommended when handling the lyophilized powder to prevent inhalation. |
Step-by-Step Disposal Protocol: From Bench to Final Disposition
This protocol is designed for the safe inactivation and disposal of (PRO34)-NEUROPEPTIDE Y (PORCINE) in a standard research laboratory setting.
Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent accidental exposure and ensure compliant disposal.
-
Solid Waste: All solid materials that have come into contact with the peptide, such as pipette tips, microfuge tubes, weigh boats, and contaminated gloves, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused peptide solutions, and aqueous solutions from experiments (e.g., cell culture media, buffer solutions) should be collected in a separate, designated hazardous waste container.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container.
Chemical Inactivation: Rendering the Peptide Biologically Inert
The core of responsible peptide disposal lies in its chemical inactivation. This process breaks the peptide bonds, destroying its three-dimensional structure and, consequently, its biological activity. Alkaline hydrolysis is a widely accepted and effective method for this purpose.
Experimental Protocol: Alkaline Hydrolysis for Inactivation
This protocol is adapted for the small-scale quantities of peptide waste typically generated in a research laboratory.
Materials:
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Appropriate hazardous waste container (e.g., a high-density polyethylene (HDPE) carboy)
-
pH indicator strips or a calibrated pH meter
-
Stir bar and stir plate (optional, for larger volumes)
-
Fume hood
Procedure:
-
Work in a Fume Hood: All steps of the chemical inactivation process must be performed in a certified chemical fume hood to ensure proper ventilation.
-
Prepare the Hydrolysis Solution: Carefully prepare a 1M solution of NaOH or KOH in the designated liquid waste container. For example, to make 1 liter of 1M NaOH, dissolve 40 grams of NaOH pellets in approximately 800 mL of water and then bring the final volume to 1 liter. Caution: The dissolution of NaOH and KOH is exothermic and will generate heat. Add the base to the water slowly and with stirring.
-
Add Peptide Waste: Slowly and carefully add the liquid peptide waste to the alkaline solution in the waste container. If inactivating solid peptide, it should first be dissolved in a small amount of water before being added to the alkaline solution.
-
Ensure Thorough Mixing: Gently swirl the container to ensure the peptide waste is thoroughly mixed with the alkaline solution. For larger volumes, a magnetic stir bar and stir plate can be used.
-
Incubation: Allow the mixture to stand at room temperature for at least 24 hours. This extended contact time ensures the complete hydrolysis of the peptide bonds.
-
Neutralization: After the 24-hour inactivation period, the solution will be highly basic. Neutralize the waste by slowly adding an acid (e.g., 1M hydrochloric acid) while monitoring the pH. The final pH should be between 6.0 and 8.0. Caution: Neutralization is also an exothermic reaction. Add the acid slowly and with stirring to control the temperature.
-
Final Disposal: The neutralized, inactivated peptide solution can now be managed as chemical waste according to your institution's EHS guidelines.
Waste Container Selection and Labeling
The choice of waste container is crucial for safety and compliance.
-
Chemical Compatibility: For the alkaline hydrolysis procedure, high-density polyethylene (HDPE) or polypropylene containers are recommended as they are resistant to corrosive bases and acids.[4] Glass containers are also suitable for aqueous waste.[5] Avoid using metal containers for corrosive waste.[6]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical names of all contents (including the inactivated peptide, sodium hydroxide, and any neutralizing acid)
-
The approximate concentration of each component
-
The date the waste was first added to the container
-
The name and contact information of the principal investigator or responsible person
-
Emergency Procedures
In the event of an accidental spill or exposure, follow these procedures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation (of powder): Move to fresh air. If breathing is difficult, seek medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container. Clean the spill area with a suitable disinfectant. For large spills, evacuate the area and contact your institution's EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of (PRO34)-NEUROPEPTIDE Y (PORCINE).
Caption: Disposal workflow for (PRO34)-NEUROPEPTIDE Y (PORCINE).
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of (PRO34)-NEUROPEPTIDE Y (PORCINE), upholding the highest standards of laboratory safety and environmental responsibility.
References
-
NovoPro Bioscience Inc. (Pro34)-Neuropeptide Y (porcine) Material Safety Data Sheets (MSDS). [Link]
-
Waters. Hydrolysis of Purified Proteins and Peptides. [Link]
-
Baylor University Environmental Health & Safety. Appendix I: Chemical Compatibility and Container Information. [Link]
-
Hrčak. HIGH-RISK BIO-WASTE PROCESSING BY ALKALINE HYDROLYSIS AND ISOLATION OF AMINO ACIDS. [Link]
-
University of Rochester. Chemical Compatibility for Waste Accumulation Guideline. [Link]
-
Alpha Diagnostic International. [Pro34]-Neuropeptide Y (NPY) (porcine). [Link]
-
ResearchGate. Peptide precipitation as pre-step for acid hydrolysis for amino acid analysis? [Link]
-
MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]
-
Chromatography Forum. Hydrolysis of peptides. [Link]
-
CP Lab Safety. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. [Link]
- Google Patents.
-
ConnectSci. Alkaline hydrolysis of porcine blood haemoglobin: applications for peptide and amino acid production. [Link]
-
NASA Technical Reports Server (NTRS). The particular method used for the hydrolysis. [Link]
-
ResearchGate. Alkaline hydrolysis of porcine blood haemoglobin: applications for peptide and amino acid production. [Link]
-
Ball State University. Environmental Health and Safety Office Waste Container Compatibility. [Link]
-
The University of Queensland Faculty of Science. Chemically Compatible Waste Containers. [Link]
-
PMC. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Link]
-
MDPI. Bioactive Peptides: An Understanding from Current Screening Methodology. [Link]
-
PMC. Advances in the stability challenges of bioactive peptides and improvement strategies. [Link]
-
PMC. Hydrolysis of Antimicrobial Peptides by Extracellular Peptidases in Wastewater. [Link]
-
ResearchGate. Peptide Oxidation/Reduction Side Reactions. [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. [Link]
-
Advances in the stability challenges of bioactive peptides and improvement strategies. [Link]
-
MDPI. Production of Bioactive Peptides from Hake By-Catches: Optimization and Scale-Up of Enzymatic Hydrolysis Process. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
